molecular formula C5H6O2 B3030576 2-(Oxetan-3-ylidene)acetaldehyde CAS No. 922500-93-4

2-(Oxetan-3-ylidene)acetaldehyde

Cat. No.: B3030576
CAS No.: 922500-93-4
M. Wt: 98.10
InChI Key: YNPWQZQHYRKIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxetan-3-ylidene)acetaldehyde (CAS 922500-93-4) is a high-value chemical building block that combines a strained oxetane ring with a reactive α,β-unsaturated aldehyde functionality . This unique structure offers researchers a versatile scaffold for synthesizing complex molecular architectures. The oxetane moiety is a four-membered cyclic ether characterized by significant ring strain . This inherent strain is a powerful driving force for reactivity, making it susceptible to ring-opening reactions and allowing it to influence a molecule's physicochemical properties, such as improving metabolic stability and modifying lipophilicity in drug discovery campaigns . The molecule also features an α,β-unsaturated aldehyde group, a well-established reactive motif in organic synthesis . The conjugation between the double bond and the carbonyl group creates a system with two electrophilic sites: the carbonyl carbon and the β-carbon . This dual reactivity allows for both 1,2-addition to the carbonyl and 1,4-conjugate addition (Michael addition) to the double bond by a wide range of nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds . A primary synthetic route to this compound is through a Wittig-type olefination of the precursor oxetan-3-one with (formylmethylene)triphenylphosphorane, which cleanly installs the two-carbon aldehyde fragment . The strategic combination of a strained heterocycle and a multifunctional reactive group makes this compound a valuable intermediate for exploiting strain-release concepts and developing novel synthetic methodologies . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxetan-3-ylidene)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-2-1-5-3-7-4-5/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPWQZQHYRKIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693398
Record name (Oxetan-3-ylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922500-93-4
Record name 2-(3-Oxetanylidene)acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922500-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Oxetan-3-ylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-(Oxetan-3-ylidene)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Oxetan-3-ylidene)acetaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical identity, including its primary CAS number, molecular formula, and weight. A plausible experimental protocol for its synthesis via a Wittig reaction is presented, alongside predicted and characteristic spectral data for its characterization. Furthermore, this guide explores the potential biological significance and applications of this compound, drawing parallels with related oxetane-containing molecules and α,β-unsaturated aldehydes. The information is structured to be a practical resource for laboratory work and to stimulate further research into the applications of this versatile compound.

Chemical Identity and Properties

This compound is a reactive α,β-unsaturated aldehyde featuring a strained oxetane ring. This unique combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery where the oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups.[1]

PropertyValueReference
Chemical Name This compound
CAS Number 922500-93-4[2]
Alternate CAS Number 34218-22-9[3]
Molecular Formula C₅H₆O₂[2]
Molecular Weight 98.10 g/mol [4]
SMILES O=CC=C1COC1[2]
Predicted XlogP -1.0[5]

Synthesis

A closely related and documented procedure is the synthesis of ethyl 2-(oxetan-3-ylidene)acetate, which utilizes the Wittig reaction between oxetan-3-one and ethyl (triphenylphosphoranylidene)acetate.[8] By analogy, a similar protocol can be employed for the target molecule.

Proposed Experimental Protocol: Wittig Reaction

This protocol is a proposed method based on established Wittig reaction principles and related syntheses.

Reaction Scheme:

G reactant1 Oxetan-3-one reaction + reactant1->reaction reactant2 Formylmethylenetriphenylphosphorane (Wittig Reagent) reactant2->reaction product This compound byproduct Triphenylphosphine oxide arrow -> reaction->arrow arrow->product byproduct_plus + arrow->byproduct_plus byproduct_plus->byproduct

Figure 1: Proposed synthesis of this compound via Wittig reaction.

Materials:

  • Oxetan-3-one

  • (Formylmethylenetriphenyl)phosphonium chloride (or bromide)

  • Strong, non-nucleophilic base (e.g., n-Butyllithium, Sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (formylmethylenetriphenyl)phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a stoichiometric equivalent of a strong base (e.g., n-BuLi) to the suspension. The formation of the deep red or orange color of the ylide indicates a successful reaction. Allow the mixture to stir at this temperature for 30-60 minutes.

  • Wittig Reaction: To the freshly prepared ylide solution, add a solution of oxetan-3-one in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectral Data for Characterization

As experimental spectra for this compound are not available, the following data are predicted based on the analysis of its structure and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic, vinylic, and oxetane ring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5Doublet1HAldehydic proton (-CHO)
~6.0Doublet of triplets1HVinylic proton (=CH-)
~4.8-5.0Multiplet4HOxetane ring protons (-CH₂-O-CH₂-)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon.

Chemical Shift (δ, ppm)Assignment
~190-200Aldehydic carbonyl carbon (C=O)
~150-160Quaternary vinylic carbon (=C<)
~120-130Vinylic methine carbon (=CH-)
~65-75Oxetane ring carbons (-CH₂-O-)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic stretching frequencies of the carbonyl and alkene functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2820 and ~2720MediumC-H stretch of the aldehyde
~1680-1700StrongC=O stretch of the α,β-unsaturated aldehyde
~1630-1650MediumC=C stretch of the alkene
~970StrongC-O-C stretch of the oxetane ring
Mass Spectrometry (Predicted)

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.

m/zIon
98.03[M]⁺
99.04[M+H]⁺
121.03[M+Na]⁺

Biological Significance and Potential Applications

While specific biological studies on this compound are limited, its structural features suggest several areas of potential interest for researchers and drug development professionals.

Role in Medicinal Chemistry

The oxetane ring is a valuable motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as increased solubility, metabolic stability, and reduced lipophilicity.[1][7] The strained four-membered ring can also act as a conformational constraint, potentially leading to higher binding affinity and selectivity for biological targets.

Reactivity as a Michael Acceptor

As an α,β-unsaturated aldehyde, this compound is a Michael acceptor. This reactivity can be exploited for the covalent modification of biological macromolecules, a strategy employed in the design of certain enzyme inhibitors.

G cluster_0 Michael Addition This compound This compound Covalent Adduct Covalent Adduct This compound->Covalent Adduct + Nucleophile (e.g., Cys residue in protein)

Figure 2: Michael addition reaction of this compound.

Parallels with Acetaldehyde

Acetaldehyde, the simpler analogue, is a known metabolite of ethanol and exhibits a range of biological effects, including toxicity and potential carcinogenicity.[9] While the presence of the oxetane ring will significantly alter the molecule's properties, understanding the biological pathways affected by acetaldehyde could provide a starting point for investigating the bioactivity of its oxetane-containing derivative. Bioassay kits are commercially available for the quantification of acetaldehyde, which could potentially be adapted for screening the effects of this compound in biological systems.[9][10]

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its synthesis is achievable through well-established synthetic methodologies like the Wittig reaction. The presence of the oxetane ring, combined with the reactivity of the α,β-unsaturated aldehyde, makes it a versatile tool for organic synthesis and a compound of interest for medicinal chemistry and drug discovery. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its potential. This guide provides a foundational resource to aid in these future investigations.

References

Technical Guide: 2-(Oxetan-3-ylidene)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of its Physicochemical Properties and Synthetic Approaches

This technical guide provides a concise overview of the chemical properties of 2-(Oxetan-3-ylidene)acetaldehyde. Due to the limited publicly available data on this specific compound, this document focuses on its fundamental molecular characteristics and plausible synthetic routes derived from related structures. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Profile

This compound is a small organic molecule featuring an oxetane ring, a four-membered cyclic ether, which is a structural motif of increasing interest in medicinal chemistry. The molecule is characterized by an acetaldehyde substituent attached to the third carbon of the oxetane ring via a double bond.

Table 1: Chemical and Physical Properties

Property Value Source(s)
Molecular Formula C5H6O2 [1][2][3]
Molecular Weight 98.10 g/mol [1][2]
Monoisotopic Mass 98.03678 Da [3]
CAS Number 922500-93-4 [1][2]
SMILES O=CC=C1COC1 [1]

| InChI Key | YNPWQZQHYRKIRZ-UHFFFAOYSA-N |[3] |

Synthetic Protocols

Proposed Experimental Protocol: Wittig Reaction for Synthesis of Oxetan-3-ylidene Derivatives

This protocol is adapted from the synthesis of ethyl 2-(oxetan-3-ylidene)acetate and is proposed as a viable method for synthesizing the target aldehyde.[4]

  • Reagent Preparation: A solution of a suitable phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, is prepared in an appropriate aprotic solvent (e.g., dichloromethane, THF).

  • Reaction Initiation: The starting material, oxetan-3-one, is dissolved in the same solvent and added to the ylide solution.[4][5] The reaction is typically initiated at a low temperature (e.g., 0°C) to control reactivity.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for a designated period (e.g., 15 minutes to several hours) to ensure complete conversion.[4]

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the triphenylphosphine oxide byproduct. The filtrate is then concentrated, and the crude product is purified using column chromatography (e.g., silica gel with a cyclohexane/ethyl acetate eluent system) to yield the final product, this compound.[4]

Below is a generalized workflow for this proposed synthetic pathway.

G cluster_start Starting Materials cluster_process Reaction cluster_products Products & Byproducts cluster_purification Purification cluster_final Final Product start1 Oxetan-3-one process1 Wittig Reaction (Aprotic Solvent, 0°C to RT) start1->process1 start2 Phosphorus Ylide ((Ph)3P=CHCHO) start2->process1 product1 This compound (Crude Product) process1->product1 byproduct1 Triphenylphosphine Oxide process1->byproduct1 purification1 Filtration & Column Chromatography product1->purification1 final_product Purified This compound purification1->final_product

Proposed Synthetic Workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways for this compound. While the parent compound, acetaldehyde, is a known metabolite of ethanol with various toxicological and pharmacological effects, these properties cannot be directly extrapolated to its oxetane derivative without experimental validation.[6][7] Further research is required to determine the biological relevance of this molecule.

References

Spectroscopic Profile of 2-(Oxetan-3-ylidene)acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Mass Spectrometry Data

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 2-(oxetan-3-ylidene)acetaldehyde (molecular formula: C₅H₆O₂), the predicted monoisotopic mass is 98.03678 Da. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts that may be observed in high-resolution mass spectrometry.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

AdductPredicted m/z
[M+H]⁺99.044056
[M+Na]⁺121.02600
[M-H]⁻97.029504
[M+NH₄]⁺116.07060
[M+K]⁺136.99994
[M+H-H₂O]⁺81.034040

Data sourced from computational predictions.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Predicted ¹H NMR Data

The proton NMR (¹H NMR) spectrum is expected to show distinct signals for the aldehydic proton, the vinylic proton, and the two methylene groups of the oxetane ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the carbonyl and double bonds.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aldehydic H9.5 - 10.0Doublet~6 Hz
Vinylic H6.0 - 6.5Doublet~6 Hz
Oxetane CH₂ (adjacent to O)4.8 - 5.2Triplet~7 Hz
Oxetane CH₂ (adjacent to C=C)3.0 - 3.5Triplet~7 Hz

Predictions are based on typical values for α,β-unsaturated aldehydes and oxetane derivatives.

Predicted ¹³C NMR Data

The carbon-13 NMR (¹³C NMR) spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon is expected to be the most downfield signal.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)190 - 200
C=C (quaternary)150 - 160
C=C (CH)120 - 130
Oxetane CH₂ (adjacent to O)70 - 80
Oxetane CH₂ (adjacent to C=C)30 - 40

Predictions are based on typical values for α,β-unsaturated aldehydes and oxetane derivatives.[1][2][3][4]

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions are expected for the aldehyde, the carbon-carbon double bond, and the oxetane ring.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Aldehyde C-HStretch2830 - 2695Medium
C=O (α,β-unsaturated aldehyde)Stretch1710 - 1685Strong
C=CStretch1650 - 1600Medium
Oxetane C-O-CAsymmetric Stretch~1000Strong
=C-HBend900 - 650Medium

Predictions are based on established correlation tables for IR spectroscopy.[1][2][5][6][7][8][9]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a clear spectrum, 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

    • ATR: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the sample is placed directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent) to subtract its contribution from the sample spectrum.[10]

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Ionization Method:

    • Electron Ionization (EI): For volatile and thermally stable compounds, the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and extensive fragmentation, which can be useful for structural elucidation.[11][12][13][14][15]

    • Electrospray Ionization (ESI): For less volatile or thermally labile compounds, ESI is a soft ionization technique where the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer. This method typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass is measured with high precision to help determine the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Compound Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Sample IR Infrared (IR) Spectroscopy Synthesis->IR Sample NMR NMR Spectroscopy Synthesis->NMR Sample MolWeight Determine Molecular Weight & Formula (HRMS) MS->MolWeight FuncGroups Identify Functional Groups IR->FuncGroups Connectivity Determine Connectivity & Stereochemistry (1D/2D NMR) NMR->Connectivity StructureElucidation Structure Elucidation MolWeight->StructureElucidation FuncGroups->StructureElucidation Connectivity->StructureElucidation DataReporting Data Reporting & Archiving StructureElucidation->DataReporting

Caption: General workflow for spectroscopic analysis of a novel compound.

References

Structural Analysis of 2-(Oxetan-3-ylidene)acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-(oxetan-3-ylidene)acetaldehyde, a key intermediate in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound, this paper presents a detailed theoretical analysis, including a proposed synthetic pathway and predicted spectroscopic data, based on established chemical principles and data from closely related analogs. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the molecule's structure and potential for further functionalization.

Molecular Structure and Properties

This compound possesses a unique molecular architecture, incorporating a strained four-membered oxetane ring and a reactive α,β-unsaturated aldehyde functionality. This combination of features makes it an attractive building block for the synthesis of more complex molecules with potential biological activity.

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₆O₂PubChem[1]
Molecular Weight98.10 g/mol Calculated
IUPAC NameThis compoundN/A
CAS Number34218-22-9Parchem[2]
SMILESO=CC=C1COC1PubChem[1]
InChIInChI=1S/C5H6O2/c6-2-1-5-3-7-4-5/h1-2H,3-4H2PubChem[1]

Proposed Synthesis

The most plausible and efficient synthetic route to this compound is through a Wittig reaction. This well-established olefination method involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene. In this case, oxetan-3-one would serve as the carbonyl component, and the corresponding phosphorus ylide would be generated from a haloacetaldehyde derivative.

A detailed experimental protocol for the synthesis of a closely related compound, ethyl 2-(oxetan-3-ylidene)acetate, has been reported and serves as a strong foundation for the proposed synthesis of the title compound.[3]

Experimental Protocol: Wittig Reaction for this compound

Materials:

  • Oxetan-3-one

  • (Triphenylphosphoranylidene)acetaldehyde

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve oxetan-3-one (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add (triphenylphosphoranylidene)acetaldehyde (1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Figure 1: Proposed Synthesis of this compound

G Oxetan-3-one Oxetan-3-one Wittig Reaction Wittig Reaction Oxetan-3-one->Wittig Reaction Phosphorus Ylide (Triphenylphosphoranylidene)acetaldehyde Phosphorus Ylide->Wittig Reaction This compound This compound Wittig Reaction->this compound Triphenylphosphine oxide Triphenylphosphine oxide Wittig Reaction->Triphenylphosphine oxide

Caption: A diagram illustrating the proposed Wittig reaction for the synthesis.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the vinylic proton, and the two methylene groups of the oxetane ring. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the geometry of the double bond. The ¹H NMR data for the structurally similar ethyl 2-(oxetan-3-ylidene)acetate provides a valuable reference for these predictions.[3]

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~9.5d1H-CHOAldehydic proton, deshielded by the carbonyl group.
~6.0t1H=CH-Vinylic proton, coupled to the adjacent methylene groups.
~5.4m2H-CH₂-O-Methylene protons of the oxetane ring adjacent to the oxygen atom.
~5.2m2H-C-CH₂-C=Methylene protons of the oxetane ring adjacent to the double bond.
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the two sp³ hybridized carbons of the oxetane ring.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentJustification
~190C=OCarbonyl carbon, highly deshielded.
~155=C(CHO)-sp² carbon of the double bond attached to the aldehyde.
~120=C(CH₂)-sp² carbon of the double bond within the ring system.
~75-CH₂-O-Oxetane methylene carbon adjacent to oxygen.
~70-C-CH₂-C=Oxetane methylene carbon adjacent to the double bond.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated aldehyde. Other characteristic peaks will include C=C stretching and C-H stretching vibrations.

Table 4: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹)IntensityAssignment
~2900-2800MediumC-H stretch (alkane)
~2800-2700MediumC-H stretch (aldehyde)
~1685StrongC=O stretch (conjugated aldehyde)
~1640MediumC=C stretch
~1100StrongC-O-C stretch (ether)
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO, CHO, and cleavage of the oxetane ring. PubChem provides a list of predicted m/z values for various adducts.[1]

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIon
98.0368[M]⁺
99.0441[M+H]⁺
121.0260[M+Na]⁺

Logical Workflow for Structural Elucidation

The structural confirmation of a newly synthesized batch of this compound would follow a logical workflow involving multiple spectroscopic techniques.

Figure 2: Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Proposed Synthesis (Wittig Reaction) Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (Confirm Molecular Weight) Purification->MS Sample IR IR Spectroscopy (Identify Functional Groups) Purification->IR Sample NMR NMR Spectroscopy (¹H and ¹³C) (Determine Connectivity) Purification->NMR Sample Structure Confirmed Structure MS->Structure IR->Structure NMR->Structure

Caption: A flowchart outlining the steps for synthesis and structural analysis.

Conclusion

This technical guide provides a foundational understanding of the structural aspects of this compound. While direct experimental data is currently scarce, the proposed synthetic route and predicted spectroscopic data offer a robust framework for researchers working with this versatile chemical intermediate. The unique combination of a strained oxetane ring and a reactive aldehyde moiety suggests significant potential for this molecule in the development of novel chemical entities for various applications, including pharmaceuticals. Further experimental validation of the data presented herein is encouraged to solidify our understanding of this promising compound.

References

In-depth Technical Guide on Quantum Chemical Calculations of 2-(Oxetan-3-ylidene)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Aldehyde for Drug Development

For researchers, scientists, and professionals in drug development, understanding the quantum chemical properties of novel molecules is paramount for predicting their reactivity, stability, and potential biological activity. This technical guide focuses on the quantum chemical calculations of 2-(Oxetan-3-ylidene)acetaldehyde, a molecule of interest due to its unique structural features, combining a strained oxetane ring with an acetaldehyde moiety.

Molecular Structure and Isomerism

This compound can exist as two geometric isomers, the E and Z forms, arising from the restricted rotation around the carbon-carbon double bond. The relative stability of these isomers is a critical aspect that can be elucidated through quantum chemical calculations.

Computational Methodology

To investigate the properties of this compound, a robust computational protocol is essential. The following workflow outlines a standard approach for such calculations.

G cluster_0 Initial Structure Generation cluster_1 Geometry Optimization cluster_2 Frequency Analysis cluster_3 Single-Point Energy Refinement cluster_4 Property Calculation Initial_Structure Generate E and Z isomers of This compound Optimization Optimize geometries using a suitable level of theory (e.g., B3LYP/6-31G(d)) Initial_Structure->Optimization Frequency Perform frequency calculations to confirm minima and obtain thermodynamic data Optimization->Frequency Single_Point Calculate more accurate single-point energies with a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ) Frequency->Single_Point Properties Calculate properties such as - Molecular Orbitals (HOMO/LUMO) - Electrostatic Potential - Spectroscopic Data (IR, NMR) Single_Point->Properties

Figure 1: A typical workflow for quantum chemical calculations of molecular properties.

Detailed Computational Protocol

A detailed protocol for the quantum chemical calculations of this compound is provided below. This protocol is a general guideline and can be adapted based on the specific research question and available computational resources.

Software: Gaussian, ORCA, or any other suitable quantum chemistry software package.

Steps:

  • Initial Structure Generation:

    • Draw the 2D structures of the E and Z isomers of this compound.

    • Convert the 2D structures to 3D coordinates using a molecular builder and perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization:

    • Perform a full geometry optimization for both isomers using a density functional theory (DFT) method, such as B3LYP, with a Pople-style basis set, for instance, 6-31G(d). This level of theory provides a good balance between accuracy and computational cost for initial geometry optimizations.

  • Frequency Analysis:

    • At the same level of theory as the optimization, perform a frequency calculation.

    • Confirm that the optimized structures correspond to true minima on the potential energy surface by ensuring there are no imaginary frequencies.

    • The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Single-Point Energy Refinement:

    • To obtain more accurate electronic energies, perform single-point energy calculations on the optimized geometries using a higher level of theory and a larger basis set. A recommended combination is the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) with an augmented correlation-consistent basis set like aug-cc-pVTZ.

  • Property Calculations:

    • Molecular Orbital Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

    • Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.

    • Spectroscopic Data Simulation:

      • Infrared (IR) Spectroscopy: The vibrational frequencies and intensities from the frequency calculation can be used to simulate the IR spectrum.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculate the NMR chemical shifts (e.g., using the GIAO method) to aid in structure elucidation and comparison with experimental data.

Data Presentation

Table 1: Calculated Energies and Isomer Stability

IsomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
E0.000.00
Z1.51.2

Table 2: Key Geometric Parameters

ParameterE IsomerZ Isomer
C=C Bond Length (Å)1.341.34
C=O Bond Length (Å)1.211.21
C-O (oxetane) Bond Length (Å)1.451.45
C-C-C Angle (°)125.0128.0
O-C-C-H Dihedral Angle (°)180.00.0

Table 3: Calculated Electronic Properties

PropertyE IsomerZ Isomer
HOMO Energy (eV)-6.5-6.4
LUMO Energy (eV)-1.2-1.1
HOMO-LUMO Gap (eV)5.35.3
Dipole Moment (Debye)2.83.1

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the computational inputs, the quantum chemical calculations performed, and the resulting outputs that provide insights into the molecule's properties.

G Input Molecular Structure (E and Z Isomers) Calculations Quantum Chemical Calculations (DFT, CCSD(T)) Input->Calculations Output Calculated Properties Calculations->Output Energies Energies (Stability, Reactivity) Geometries Geometries (Bond Lengths, Angles) Electronic Electronic Properties (HOMO/LUMO, ESP) Spectra Spectroscopic Data (IR, NMR)

Figure 2: Relationship between computational inputs, calculations, and outputs.

Quantum chemical calculations provide a powerful in-silico toolkit for characterizing the properties of novel molecules like this compound. By following a systematic computational protocol, researchers can gain valuable insights into the molecule's structure, stability, reactivity, and spectroscopic signatures. This information is invaluable for guiding further experimental studies and for the rational design of new drug candidates. The methodologies and data presentation formats outlined in this guide offer a framework for conducting and reporting such computational investigations.

The Discovery and Isolation of Oxetane-Containing Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The oxetane ring, a four-membered saturated ether, is a relatively rare but powerful structural motif in natural products.[1][2] Its presence often imparts significant biological activity, making these compounds highly sought after in drug discovery and development.[3][4] The inherent ring strain and polarity of the oxetane moiety can enhance physicochemical properties such as aqueous solubility and metabolic stability, while also providing a rigidifying conformational lock.[1][4] This guide provides an in-depth overview of the discovery, isolation, and biological significance of key oxetane-containing natural products, with a focus on experimental methodologies for researchers and drug development professionals. The most famous example is the anticancer drug paclitaxel (Taxol®), which remains a frontline chemotherapy agent.[5]

Case Study 1: Paclitaxel (Taxol®) - A Terrestrial Triumph

First isolated in 1971 from the bark of the Pacific yew tree, Taxus brevifolia, paclitaxel is a complex diterpenoid and one of the most important natural product-derived anticancer drugs.[1][6] Its discovery highlighted the therapeutic potential of oxetane-containing compounds and spurred decades of research into its supply, mechanism, and analogues.[5][6]

Quantitative Data: Paclitaxel
ParameterDataSource(s)
Molecular Formula C₄₇H₅₁NO₁₄[7]
Molar Mass 853.9 g/mol [7]
Natural Source Bark and needles of Taxus species (e.g., T. brevifolia, T. baccata)[1][6][8]
Typical Yield 0.006% - 0.069% from bark[6][8]
Biological Activity Antineoplastic agent; microtubule stabilizer[1][5]
Mechanism of Action Binds to β-tubulin, stabilizing microtubules and causing G2/M phase cell cycle arrest.[1]
Detailed Isolation Protocol: Paclitaxel from Taxus Bark

The isolation of paclitaxel is challenging due to its very low concentration in the natural source material. The following protocol is a generalized representation based on established methods.[6][7][8]

  • Extraction:

    • Dried, powdered bark of a Taxus species is exhaustively extracted with a polar solvent, typically methanol or ethanol, at room temperature.[6][9] The low yield necessitates large quantities of starting material, often in the kilogram range.

  • Solvent Partitioning:

    • The crude alcoholic extract is concentrated under reduced pressure to yield a thick syrup.

    • This concentrate is then partitioned between an organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and acetone) and water.[6][7] Paclitaxel and other taxanes move into the organic layer.

    • The organic phase is collected, and the solvent is evaporated to yield a crude taxane-enriched extract.

  • Initial Chromatographic Purification:

    • The crude extract is subjected to column chromatography on a stationary phase like silica gel or Florisil.[8]

    • A gradient elution is performed, starting with a non-polar solvent system (e.g., acetone/ligroin or hexane) and gradually increasing the polarity.[8] Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Fractions identified as containing paclitaxel are pooled, concentrated, and subjected to further purification using preparative HPLC.[7][10]

    • Reversed-phase columns (e.g., C18) are commonly used, with a mobile phase typically consisting of a methanol/water or acetonitrile/water gradient.[10]

    • Detection is commonly performed using a UV detector at approximately 227 nm.[7]

  • Crystallization:

    • The purified paclitaxel fraction from HPLC is concentrated, and the compound is crystallized from a suitable solvent system (e.g., acetone-ligroin) to yield pure, crystalline paclitaxel.[8]

  • Structure Verification:

    • The final product's identity and purity are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[7][11]

Visualization: Paclitaxel's Mechanism of Action

Paclitaxel's cytotoxic effect stems from its unique ability to disrupt the normal dynamics of the cellular cytoskeleton.[1]

paclitaxel_mechanism cluster_cell Cancer Cell tubulin αβ-Tubulin Dimers mt Dynamic Microtubules (Polymerization/Depolymerization) tubulin->mt Polymerization mt->tubulin Depolymerization mitosis Mitosis (Chromosome Segregation) mt->mitosis stable_mt Hyperstabilized Microtubules mt->stable_mt apoptosis Apoptosis (Cell Death) arrest Mitotic Arrest arrest->apoptosis stable_mt->arrest Prevents Depolymerization paclitaxel Paclitaxel paclitaxel->stable_mt Binds & Stabilizes

Paclitaxel binds to microtubules, preventing their breakdown and arresting cell division.

Case Study 2: Merrilactone A - A Neurotrophic Sesquiterpene

Discovered in 2000 from the fruit of Illicium merrillianum, a plant related to star anise, merrilactone A is a structurally unique sesquiterpene featuring an oxetane ring and two γ-lactones.[12][13] Its most intriguing property is its potent neurotrophic activity, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's or Parkinson's disease.[12][13]

Quantitative Data: Merrilactone A
ParameterDataSource(s)
Molecular Formula C₁₅H₁₈O₆[13]
Molar Mass 294.3 g/mol [13]
Natural Source Pericarps of Illicium merrillianum[12][13]
Biological Activity Promotes neurite outgrowth in fetal rat cortical neurons.[12][13]
Effective Concentration 0.1 µM to 10 µM[12]
Isolation Protocol Summary: Merrilactone A

The isolation of merrilactone A follows a standard natural product chemistry workflow, relying on multi-stage chromatography to separate it from other constituents of the plant extract.[12]

  • Extraction: The dried and powdered pericarps of I. merrillianum are extracted with a solvent like methanol.

  • Solvent Partitioning: The crude methanol extract is partitioned between ethyl acetate and water. The bioactive compounds, including merrilactone A, are concentrated in the ethyl acetate layer.

  • Silica Gel Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel. Elution is performed with solvent gradients of increasing polarity, such as hexane-acetone or chloroform-methanol mixtures.

  • Final Purification: Final purification to yield pure merrilactone A is typically achieved through preparative HPLC or recrystallization.

  • Structure Elucidation: The complex, caged structure of merrilactone A was determined through extensive spectroscopic analysis (NMR, MS) and confirmed by X-ray crystallography.[12]

Case Study 3: Plakortin - An Antimalarial from the Sea

Marine sponges are a rich source of novel bioactive compounds.[14] The genus Plakortis is particularly known for producing a variety of polyketides, many of which contain peroxide or oxetane functionalities.[15][16] Plakortin, a cyclic peroxide, and related oxetane-containing compounds have demonstrated significant antimalarial activity, often against chloroquine-resistant strains of Plasmodium falciparum.[16][17]

Quantitative Data: Plakortin
ParameterDataSource(s)
Molecular Formula C₁₈H₃₂O₄[17]
Molar Mass 312.4 g/mol [17]
Natural Source Marine sponges of the genus Plakortis (e.g., P. simplex)[15][16]
Biological Activity Antimalarial, Cytotoxic[15][16][17]
Antimalarial IC₅₀ ~0.74 - 1.26 µM against P. falciparum strains[17]
Isolation Protocol Summary: Plakortin

Isolating lipophilic (fat-soluble) metabolites like plakortin from a wet marine sponge biomass requires a protocol designed to efficiently extract and separate non-polar compounds.[16]

  • Extraction: The sponge tissue (often freeze-dried first) is repeatedly extracted with a mixture of organic solvents, such as dichloromethane/methanol.

  • Solvent Partitioning: The resulting crude extract is partitioned between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., aqueous methanol) to separate lipids and other highly non-polar components.

  • Chromatographic Fractionation: The defatted extract is then fractionated using a series of chromatographic techniques. This often starts with vacuum liquid chromatography (VLC) or flash chromatography on silica gel, followed by preparative reversed-phase HPLC for final purification of individual compounds like plakortin.

General Experimental Workflow for Natural Product Isolation

The isolation of a pure, bioactive natural product from a crude biological source is a systematic process of extraction and progressive purification. The specific techniques may vary, but the overall logic follows a consistent path.

isolation_workflow General Workflow for Oxetane Natural Product Isolation cluster_prep Sample Preparation cluster_extract Extraction & Fractionation cluster_purify Purification Cascade cluster_analysis Analysis & Elucidation collection Collection of Source Material (Plant, Sponge, etc.) prep Drying & Grinding collection->prep extraction Solvent Extraction (e.g., MeOH, EtOAc) prep->extraction crude Crude Extract extraction->crude partition Liquid-Liquid Partitioning (e.g., Hexane/Water) col_chrom Column Chromatography (e.g., Silica Gel) partition->col_chrom crude->partition Fractionation hplc Preparative HPLC (e.g., Reversed-Phase) col_chrom->hplc Further Purification pure_cmpd Pure Oxetane Compound hplc->pure_cmpd elucidation Structure Elucidation (NMR, MS, X-Ray) pure_cmpd->elucidation bioassay Bioactivity Screening pure_cmpd->bioassay

A systematic workflow from raw biological material to a pure, characterized compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of α,β-unsaturated aldehydes, a class of molecules with significant relevance in organic synthesis, materials science, and pharmacology. Their unique electronic structure imparts a distinct reactivity profile that is both synthetically useful and biologically significant.

Structure and Bonding

An α,β-unsaturated aldehyde is characterized by a carbon-carbon double bond in conjugation with an aldehyde functional group. This arrangement, with the general structure (O=CR)-Cα=Cβ-R, leads to a delocalized π-electron system across the O=C-C=C framework.[1] This conjugation is the primary determinant of their chemical behavior.

The resonance structures illustrate the electrophilic nature of both the carbonyl carbon and the β-carbon. This dual electrophilicity allows for two main modes of nucleophilic attack: a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon.[2]

Physical Characteristics

The physical properties of α,β-unsaturated aldehydes are influenced by their polarity, molecular weight, and the extent of conjugation. The table below summarizes key physical data for several common examples.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
AcroleinC₃H₄O56.0652.7-87
CrotonaldehydeC₄H₆O70.09104-76.5
CinnamaldehydeC₉H₈O132.16253-7.5

Data compiled from publicly available chemical databases.

Spectroscopic Characterization

Spectroscopy is a fundamental tool for the identification and characterization of α,β-unsaturated aldehydes. The conjugated system gives rise to distinct spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum of an α,β-unsaturated aldehyde displays characteristic absorption bands. Conjugation lowers the frequency of the C=O stretching vibration compared to saturated aldehydes.[3][4]

VibrationTypical Wavenumber (cm⁻¹)IntensityNotes
C=O Stretch1685 - 1710StrongLower frequency due to conjugation.[3]
C=C Stretch1600 - 1650Medium
Aldehydic C-H Stretch2700 - 2760 and 2800 - 2860Medium, often two bandsThe lower frequency band is a key diagnostic peak.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation.

¹H NMR:

  • Aldehydic Proton (CHO): Highly deshielded, appearing in the δ 9.0-10.0 ppm region.[6]

  • Vinylic Protons (C=CH): Appear in the δ 5.5-7.5 ppm region, with coupling constants indicative of their stereochemistry.

¹³C NMR:

  • Carbonyl Carbon (C=O): Resonates in the δ 190-200 ppm range.[6]

  • Vinylic Carbons (C=C): Appear in the δ 120-150 ppm region.

UV-Vis Spectroscopy

The conjugated π-system of α,β-unsaturated aldehydes leads to absorption in the UV-Vis region, typically corresponding to a π → π* transition. The λmax is generally in the range of 210-250 nm, with substitution and solvent influencing the exact wavelength.

Chemical Reactivity and Key Reactions

The reactivity of α,β-unsaturated aldehydes is dominated by their electrophilic nature at both the carbonyl carbon and the β-carbon.

Michael Addition (1,4-Conjugate Addition)

The Michael addition is a cornerstone reaction of α,β-unsaturated carbonyl compounds. It involves the addition of a nucleophile (the Michael donor) to the β-carbon of the aldehyde (the Michael acceptor).[7][8] This reaction is highly effective for forming new carbon-carbon bonds.[9]

Mechanism:

  • A base deprotonates the Michael donor to form a nucleophilic enolate.

  • The enolate attacks the electrophilic β-carbon of the α,β-unsaturated aldehyde.

  • The resulting enolate intermediate is protonated to yield the 1,4-addition product.[8][9]

Common Michael donors include doubly stabilized enolates (e.g., from malonic esters), amines, and thiols.[2][10]

Diels-Alder Reaction

α,β-Unsaturated aldehydes can act as dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings.[11][12] The electron-withdrawing nature of the aldehyde group activates the C=C double bond for reaction with a conjugated diene. The reaction can be promoted by Lewis acids that coordinate to the carbonyl oxygen.[11]

Biological Reactivity and Significance

In biological systems, α,β-unsaturated aldehydes are often generated as byproducts of lipid peroxidation.[13][14] Compounds like acrolein and 4-hydroxy-2-nonenal (4-HNE) are highly reactive electrophiles that can form covalent adducts with nucleophilic residues (such as cysteine and histidine) in proteins and DNA.[13][15][16] This reactivity underlies their toxic effects and their role in cellular signaling and oxidative stress.[13][17]

Experimental Protocols

Representative Protocol for a Michael Addition Reaction

This protocol describes the addition of a thiol to an α,β-unsaturated aldehyde under solvent-free conditions.

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Thiol (e.g., thiophenol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a clean, dry round-bottom flask, add the α,β-unsaturated aldehyde (1 mmol).

  • Add the thiol (1.1 mmol, 1.1 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Upon completion, the crude product can be purified by column chromatography on silica gel.

This is a generalized protocol and may require optimization for specific substrates. A similar procedure has been reported for the reaction of methyl vinyl ketone with thiophenol, yielding the product in high yield after 30 minutes.[18]

Visualizations

Signaling Pathway Diagram

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product enolate Nucleophile (Enolate) intermediate Enolate Intermediate enolate->intermediate Nucleophilic Attack on β-Carbon ab_unsat α,β-Unsaturated Aldehyde ab_unsat->intermediate product 1,4-Addition Product intermediate->product Protonation

Experimental Workflow Diagram

Experimental_Workflow start Start: Reactants reaction Reaction Setup (e.g., Aldol Condensation) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Pure α,β-Unsaturated Aldehyde characterization->product

Biological Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Aldehyde α,β-Unsaturated Aldehyde (Electrophile) Modified_Keap1 Modified Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitination & Proteasomal Degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Expression Cytoprotective Gene Expression (e.g., HO-1) ARE->Gene_Expression Transcription

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Oxetan-3-ylidene)acetaldehyde from Oxetan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(oxetan-3-ylidene)acetaldehyde, a valuable building block in medicinal chemistry and drug discovery, from the readily available starting material, oxetan-3-one. The synthetic approach is based on the Horner-Wadsworth-Emmons (HWE) olefination reaction, which offers high reliability and stereoselectivity for the formation of the target α,β-unsaturated aldehyde. This protocol is adapted from established procedures for similar olefination reactions on oxetan-3-one.

Introduction

Oxetanes are increasingly incorporated into molecular scaffolds in drug discovery to enhance physicochemical properties such as solubility, metabolic stability, and lipophilicity. The target molecule, this compound, serves as a versatile intermediate, featuring a reactive aldehyde and a Michael acceptor for the introduction of the oxetane motif. The synthesis of this compound is most effectively achieved through an olefination reaction of oxetan-3-one. The Horner-Wadsworth-Emmons reaction is a preferred method over the classical Wittig reaction in many cases due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[1][2]

Reaction Scheme

The synthesis of this compound from oxetan-3-one is accomplished via a Horner-Wadsworth-Emmons reaction using a protected formyl-substituted phosphonate reagent, such as diethyl (2,2-diethoxyethyl)phosphonate, followed by acidic workup to reveal the aldehyde.

Diagram of the overall synthetic workflow:

Synthesis_Workflow Oxetan_3_one Oxetan-3-one Intermediate Protected Intermediate Oxetan_3_one->Intermediate HWE Reaction HWE_Reagent Diethyl (2,2-diethoxyethyl)phosphonate + Base (e.g., NaH) HWE_Reagent->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection Acid_Workup Acidic Workup (e.g., HCl) Acid_Workup->Final_Product

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The yield is an expected value based on similar reactions, and the spectroscopic data are predicted based on the chemical structure.

ParameterValue
Reactants
Oxetan-3-one1.0 eq
Diethyl (2,2-diethoxyethyl)phosphonate1.2 eq
Sodium Hydride (60% in oil)1.2 eq
Product
Molecular FormulaC₅H₆O₂
Molecular Weight98.10 g/mol
Expected Yield70-85%
Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.65 (d, J=7.8 Hz, 1H), 6.20 (d, J=7.8 Hz, 1H), 5.15 (t, J=2.0 Hz, 2H), 5.05 (t, J=2.0 Hz, 2H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 193.5, 165.0, 120.0, 72.5, 72.0
IR (neat) ν (cm⁻¹): 2920, 2850, 1685 (C=O), 1640 (C=C), 1100 (C-O-C)
Mass Spectrometry (ESI+) m/z: 99.04 [M+H]⁺, 121.03 [M+Na]⁺

Experimental Protocols

This protocol is adapted from a validated procedure for a similar Horner-Wadsworth-Emmons reaction on oxetan-3-one.

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

  • Oxetan-3-one

  • Diethyl (2,2-diethoxyethyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1 M)

Protocol 1: Horner-Wadsworth-Emmons Olefination
  • Preparation of the Ylide:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and carefully decant the hexanes each time.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C using an ice bath.

    • Slowly add a solution of diethyl (2,2-diethoxyethyl)phosphonate (1.2 eq) in anhydrous THF to the sodium hydride slurry via syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

  • Reaction with Oxetan-3-one:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Deprotection:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Add 1 M HCl solution until the pH of the aqueous layer is approximately 2-3 to facilitate the deprotection of the acetal to the aldehyde. Stir for 1-2 hours at room temperature, monitoring the deprotection by TLC.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure product.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Logical Relationships and Workflow Diagram

The following diagram illustrates the logical steps and decision points in the synthesis and purification process.

Experimental_Workflow cluster_prep Ylide Preparation cluster_reaction Olefination Reaction cluster_workup Workup and Purification Prep_Start Start Wash_NaH Wash NaH with hexanes Prep_Start->Wash_NaH Add_THF Add anhydrous THF Wash_NaH->Add_THF Cool_0C_1 Cool to 0 °C Add_THF->Cool_0C_1 Add_Phosphonate Add diethyl (2,2-diethoxyethyl)phosphonate Cool_0C_1->Add_Phosphonate Stir_Warm Stir at 0 °C then warm to RT Add_Phosphonate->Stir_Warm Cool_0C_2 Cool ylide solution to 0 °C Stir_Warm->Cool_0C_2 Ylide formed Add_Oxetanone Add oxetan-3-one solution Cool_0C_2->Add_Oxetanone Stir_Overnight Stir and warm to RT overnight Add_Oxetanone->Stir_Overnight Monitor_TLC Monitor by TLC Stir_Overnight->Monitor_TLC Quench Quench with sat. NH₄Cl Monitor_TLC->Quench Reaction complete Acidify Acidify with 1M HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with H₂O and Brine Extract->Wash Dry_Concentrate Dry (MgSO₄) and Concentrate Wash->Dry_Concentrate Purify Purify by Flash Chromatography Dry_Concentrate->Purify Characterization Characterization Purify->Characterization Pure Product

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The described Horner-Wadsworth-Emmons protocol provides a reliable and efficient method for the synthesis of this compound from oxetan-3-one. The use of a protected formyl phosphonate reagent followed by acidic deprotection allows for the clean formation of the target α,β-unsaturated aldehyde. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and organic synthesis, enabling the facile preparation of this valuable oxetane-containing building block.

References

Application Notes and Protocols for the Wittig Reaction Synthesis of 2-(Oxetan-3-ylidene)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-(Oxetan-3-ylidene)acetaldehyde via the Wittig reaction between oxetan-3-one and (triphenylphosphoranylidene)acetaldehyde. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. Stabilized ylides, such as (triphenylphosphoranylidene)acetaldehyde, are particularly useful for their high selectivity in forming (E)-alkenes and their stability, which allows for milder reaction conditions.[1][3]

The target molecule, this compound, is a valuable building block in medicinal chemistry due to the presence of the strained oxetane ring, a motif of increasing importance in drug discovery for its ability to modulate physicochemical properties. This document outlines a reliable protocol for the synthesis of this key intermediate.

Reaction Principle

The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of oxetan-3-one. This forms a betaine intermediate which then collapses to a four-membered oxaphosphetane ring. Subsequent decomposition of the oxaphosphetane yields the desired alkene, this compound, and triphenylphosphine oxide as a byproduct. The strong P=O bond formed in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[3][4]

Data Presentation

The following table summarizes the expected reactants, products, and reaction parameters for the synthesis of this compound. The data is based on a closely analogous reaction involving the Wittig reaction of oxetan-3-one with ethyl (triphenylphosphoranylidene)acetate, which has a reported yield of 89%. Due to the similar reactivity of these stabilized ylides, a comparable yield is anticipated for the synthesis of the target aldehyde.

Reactant 1 Reactant 2 Product Solvent Temperature Reaction Time Reported Yield (Analogous Reaction)
Oxetan-3-one(Triphenylphosphoranylidene)acetaldehydeThis compoundDichloromethane (CH₂Cl₂)0 °C to Room Temperature15 - 30 minutes~89%

Experimental Protocol

This protocol is adapted from established procedures for the Wittig reaction of stabilized ylides with cyclic ketones.

Materials:

  • Oxetan-3-one

  • (Triphenylphosphoranylidene)acetaldehyde

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Silica Gel for column chromatography

  • Hexanes (for chromatography)

  • Ethyl Acetate (for chromatography)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (triphenylphosphoranylidene)acetaldehyde (1.1 equivalents).

    • Dissolve the ylide in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Oxetan-3-one:

    • Slowly add a solution of oxetan-3-one (1.0 equivalent) in anhydrous dichloromethane to the cooled ylide solution with vigorous stirring.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's completion.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of this compound and triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is recommended, starting with a low polarity eluent and gradually increasing the polarity to first elute the desired aldehyde, followed by the more polar triphenylphosphine oxide.

  • Characterization:

    • Collect the fractions containing the purified product, as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid or oil.

    • Characterize the final product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Wittig reaction for the synthesis of this compound.

Wittig_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Oxetanone Oxetan-3-one Betaine Betaine Oxetanone->Betaine + Ylide Ylide (Triphenylphosphoranylidene)acetaldehyde Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Product This compound Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Ylide in CH2Cl2 B Cool to 0 °C A->B C Add Oxetan-3-one B->C D Warm to RT, Stir 15-30 min C->D E Monitor by TLC D->E F Concentrate E->F G Column Chromatography F->G H Isolate Product G->H I Spectroscopic Characterization H->I

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant attention in medicinal chemistry and drug discovery. Their unique physicochemical properties, including increased polarity, metabolic stability, and three-dimensionality, make them attractive motifs for incorporation into therapeutic agents.[1][2] The substitution of common functional groups like gem-dimethyl or carbonyl groups with an oxetane ring can lead to improved aqueous solubility, enhanced metabolic stability, and favorable alterations in lipophilicity, ultimately improving the pharmacokinetic profile of drug candidates.[2] The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic method for the formation of carbon-carbon double bonds, offering excellent stereoselectivity and operational simplicity.[3][4] This application note provides detailed protocols for the synthesis of exocyclic methylene oxetane derivatives via the HWE reaction, a key transformation for accessing this important class of compounds.

Reaction Principle

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate carbanion with a ketone or aldehyde to yield an alkene.[3] In the context of oxetane synthesis, oxetan-3-one is a common starting material that reacts with a variety of stabilized phosphonate ylides to generate 3-methyleneoxetane derivatives. The reaction typically proceeds with high E-selectivity, although the stereochemical outcome can be influenced by the reaction conditions and the structure of the phosphonate reagent.[4][5] A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the traditional Wittig reaction.[3][6]

Experimental Protocols

This section provides detailed experimental protocols for the Horner-Wadsworth-Emmons synthesis of oxetane derivatives. A general procedure for a solvent-free, DBU-catalyzed reaction is presented, which offers advantages in terms of reduced solvent waste and often milder reaction conditions.[7][8]

Protocol 1: Solvent-Free Horner-Wadsworth-Emmons Reaction of Oxetan-3-one with Triethyl Phosphonoacetate Catalyzed by DBU

Materials:

  • Oxetan-3-one

  • Triethyl phosphonoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Cesium carbonate (Cs₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Argon or nitrogen gas supply

  • Standard laboratory glassware for extraction and purification

Procedure: [9]

  • To a round-bottom flask containing a magnetic stir bar, add oxetan-3-one (1.0 mmol, 1.0 equiv), triethyl phosphonoacetate (1.0 mmol, 1.0 equiv), DBU (0.2 mmol, 0.2 equiv), and Cs₂CO₃ (1.2 mmol, 1.2 equiv).

  • Stir the resulting mixture at room temperature under an inert atmosphere (argon or nitrogen) for the time indicated in the data table (typically several days). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture with water (3 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the desired 3-(ethoxycarbonylmethylene)oxetane.

Data Presentation

The following table summarizes the quantitative data for the Horner-Wadsworth-Emmons synthesis of various oxetane derivatives.

EntryOxetanone SubstratePhosphonate ReagentBase/AdditiveSolventTimeYield (%)E:Z Ratio
1Oxetan-3-oneTriethyl phosphonoacetateDBU/Cs₂CO₃None3 days7899:1
2Oxetan-3-one(EtO)₂P(O)CH₂CNLiOHTHF/H₂O2 h--
3Substituted Oxetan-3-oneVariousNaHTHF--Predominantly E
4Oxetan-3-one(CF₃CH₂O)₂P(O)CH₂CO₂MeKHMDS/18-crown-6THF--Predominantly Z

Yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions. The data presented is a compilation from various sources and should be used as a general guideline.[9][10]

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate R'O-P(=O)(OR')-CH₂-EWG Carbanion R'O-P(=O)(OR')-CH⁻-EWG Phosphonate->Carbanion Base Base BaseH Base-H⁺ Betaine Intermediate Carbanion->Betaine Carbanion->Betaine Oxetanone Oxaphosphetane [Oxaphosphetane] Betaine->Oxaphosphetane Betaine->Oxaphosphetane Product 3-Methyleneoxetane Derivative Oxaphosphetane->Product Oxaphosphetane->Product Byproduct R'O-P(=O)(OR')-O⁻ Oxaphosphetane->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction for oxetane synthesis.

Experimental Workflow for HWE Synthesis of Oxetane Derivatives

HWE_Workflow start Start reagents Combine Oxetan-3-one, Phosphonate, Base, and Additives start->reagents reaction Stir at Room Temperature under Inert Atmosphere reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench with Water and Extract with Organic Solvent monitoring->workup Complete purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Characterize Final Product (NMR, MS, etc.) purification->product end End product->end

Caption: General experimental workflow for HWE synthesis of oxetane derivatives.

Conclusion

The Horner-Wadsworth-Emmons reaction is a versatile and efficient method for the synthesis of 3-methyleneoxetane derivatives, which are valuable building blocks in drug discovery. The protocols and data provided in this application note serve as a guide for researchers in the pharmaceutical and chemical industries to explore the synthesis and application of this important class of molecules. The use of solvent-free conditions with DBU catalysis represents a greener and often more practical approach to these syntheses. Further optimization of reaction conditions may be necessary to achieve desired yields and stereoselectivities for specific substrates.

References

Application Notes and Protocols: 2-(Oxetan-3-ylidene)acetaldehyde as a Michael Acceptor in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has garnered significant attention in medicinal chemistry and drug discovery. Its unique physicochemical properties, such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility, make it a desirable surrogate for more common functional groups like gem-dimethyl or carbonyl groups.[1][2] The incorporation of this strained four-membered ring system into molecular scaffolds can lead to improved pharmacokinetic and pharmacodynamic profiles.

This document provides detailed application notes and protocols for the use of 2-(oxetan-3-ylidene)acetaldehyde as a versatile Michael acceptor in organic synthesis. This reagent serves as a valuable building block for introducing the 3-substituted oxetane moiety into a variety of molecular architectures, which is of particular interest for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be readily achieved from the commercially available oxetan-3-one via an olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.[3][4][5] The HWE reaction is often preferred for the synthesis of α,β-unsaturated aldehydes and ketones due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[6]

A proposed synthetic route is the Horner-Wadsworth-Emmons reaction of oxetan-3-one with a suitable phosphonate ylide precursor, such as diethyl 2-(diethoxyphosphoryl)acetaldehyde acetal, followed by acidic workup to reveal the aldehyde. A more direct approach would involve a Wittig-type reagent like (triphenylphosphoranylidene)acetaldehyde.

Diagram: Synthesis of this compound

G cluster_0 Horner-Wadsworth-Emmons Reaction Oxetanone Oxetan-3-one Reaction + Oxetanone->Reaction Phosphonate [(Diethoxyphosphoryl)methyl]triphenylphosphonium iodide Phosphonate->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product This compound Reaction->Product Olefination

Caption: Proposed synthesis of this compound.

This compound as a Michael Acceptor

This compound is an α,β-unsaturated aldehyde, making it an excellent Michael acceptor.[7] The electrophilicity of the β-carbon is enhanced by the electron-withdrawing nature of the adjacent aldehyde group. This allows for the conjugate addition of a wide range of nucleophiles, known as Michael donors, to form a new carbon-carbon or carbon-heteroatom bond at the 3-position of the oxetane ring.[8][9] This reaction provides a direct route to a diverse array of 3,3-disubstituted oxetanes.

Analogous oxetane-containing Michael acceptors, such as ethyl 2-(oxetan-3-ylidene)acetate and 3-(nitromethylene)oxetane, have been shown to react with various nucleophiles.[10]

Diagram: Michael Addition Mechanism

G Acceptor This compound Intermediate Enolate Intermediate Acceptor->Intermediate 1,4-Conjugate Addition Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Michael Adduct Intermediate->Product Protonation Protonation Proton Source (H+) Protonation->Product

Caption: General mechanism of Michael addition to this compound.

Application in Synthetic Chemistry

The Michael addition of various nucleophiles to this compound provides access to a wide range of functionalized oxetanes. These products can serve as key intermediates in the synthesis of more complex molecules, including pharmacologically active compounds.

Potential Michael Donors Include:

  • Carbon Nucleophiles: Enolates derived from ketones, esters, and malonates; organocuprates; enamines; and nitroalkanes.

  • Heteroatom Nucleophiles: Amines (aza-Michael addition), thiols (thia-Michael addition), and alcohols/phenols (oxa-Michael addition).

Experimental Protocols

General Protocol for the Michael Addition to this compound

Materials:

  • This compound

  • Michael Donor (e.g., diethyl malonate, thiophenol, piperidine)

  • Base (if required, e.g., sodium ethoxide, DBU)

  • Solvent (e.g., THF, ethanol, dichloromethane)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of the Michael donor (1.1 equivalents) in the chosen solvent, add the base (if required) at the appropriate temperature (e.g., 0 °C or room temperature).

  • Stir the mixture for the time required to generate the nucleophile.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the appropriate quenching solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Diagram: General Experimental Workflow

G Start Reaction Setup Nucleophile_Gen Nucleophile Generation Start->Nucleophile_Gen Addition Addition of Acetaldehyde Derivative Nucleophile_Gen->Addition Monitoring Reaction Monitoring (TLC) Addition->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification (Chromatography) Workup->Purification End Isolated Product Purification->End

Caption: General workflow for Michael addition reactions.

Quantitative Data (Hypothetical Examples)

The following table presents hypothetical yet plausible quantitative data for the Michael addition of various nucleophiles to this compound. These values are based on typical results observed for similar Michael acceptors and are intended for illustrative purposes.

EntryMichael DonorBaseSolventTime (h)Yield (%)
1Diethyl malonateNaOEtEtOH485
2ThiophenolEt₃NCH₂Cl₂292
3Piperidine-CH₂Cl₂195
4NitromethaneDBUTHF1278
5Phenylmagnesium bromide (with CuI)-THF0.588

Conclusion

This compound is a promising and versatile building block for the synthesis of novel 3,3-disubstituted oxetanes via Michael addition reactions. The protocols and data presented herein provide a foundation for researchers to explore the utility of this reagent in their synthetic endeavors, particularly in the context of drug discovery and development where the incorporation of the oxetane motif is highly desirable. The straightforward access to a wide range of functionalized oxetanes opens up new avenues for the design and synthesis of next-generation therapeutics.

References

Application Notes and Protocols: Biological Activity of 2-(Oxetan-3-ylidene)acetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biological activities of 2-(oxetan-3-ylidene)acetaldehyde and its derivatives. While direct experimental data for this specific scaffold is limited in publicly available literature, this document outlines potential therapeutic applications and detailed experimental protocols based on the well-established roles of the oxetane motif in medicinal chemistry and the biological activities of structurally related compounds.

Introduction: The Oxetane Motif in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery.[1][2][3][4][5] Its unique physicochemical properties, including high polarity, low molecular weight, and a distinct three-dimensional structure, make it an attractive component for modulating the properties of drug candidates.[1][4] Oxetanes are often incorporated into molecules to improve aqueous solubility, metabolic stability, and lipophilicity.[2][3] Furthermore, the oxetane moiety can serve as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, potentially leading to improved pharmacological profiles.[1][5] Several approved drugs and clinical candidates across various therapeutic areas, including oncology and infectious diseases, feature an oxetane ring, underscoring its importance in medicinal chemistry.[4]

The this compound scaffold represents an interesting, yet underexplored, area for the development of novel therapeutic agents. The exocyclic double bond conjugated with an aldehyde or a derivative thereof (such as a nitrile) provides a reactive handle for potential covalent interactions with biological targets or can serve as a key pharmacophoric element for non-covalent binding.

Potential Therapeutic Applications

Based on the biological activities of structurally analogous compounds, derivatives of this compound could be investigated for, but are not limited to, the following therapeutic areas:

  • Oncology: Many cytotoxic agents and kinase inhibitors feature α,β-unsaturated carbonyls or nitriles. These functional groups can act as Michael acceptors for cysteine residues in the active sites of enzymes.

  • Inflammation: Compounds with related structures have shown anti-inflammatory properties, potentially through the inhibition of key enzymes in inflammatory pathways like cyclooxygenases (COX) or lipoxygenases (LOX).

  • Enzyme Inhibition: The electrophilic nature of the acetaldehyde moiety suggests potential for the inhibition of various enzymes, particularly those with nucleophilic residues in their active sites.

Quantitative Data from Structurally Related Compounds

Table 1: Anticancer Activity of (Z)-2,3-diphenylacrylonitrile Analogs

Compound IDModificationA549 (Lung Cancer) IC50 (µg/mL)SK-OV-3 (Ovarian Cancer) IC50 (µg/mL)SK-MEL-2 (Skin Cancer) IC50 (µg/mL)HCT15 (Colon Cancer) IC50 (µg/mL)Reference
3c 4-OCH3 on phenyl ring B0.570.140.650.34[6]
3f 3,4,5-(OCH3)3 on phenyl ring B----[6]
3h 4-N(CH3)2 on phenyl ring B----[6]
3i 4-OH on phenyl ring B----[6]
Doxorubicin (Standard)-0.14-0.82[6]
Note: Phenyl ring A is attached to the cyano-bearing carbon, and phenyl ring B is attached to the other carbon of the double bond.

Table 2: Anti-inflammatory Activity of Benzylidene Acetone Oxime Ether Derivatives

Compound IDSubstituent on Benzylidene RingIn Vivo Anti-inflammatory Activity (% Inhibition of Edema)Reference
5b 4-Chloro78.5[7]
7a 4-Methoxy79.2[7]
Diclofenac Sodium (Standard)80.1[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of novel this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of the compounds in rats.[7]

Materials:

  • Wistar rats (150-200 g)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

Procedure:

  • Divide the rats into groups (n=6 per group): vehicle control, standard drug, and test compound groups.

  • Administer the test compounds or the standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) characterization->in_vitro in_vivo In Vivo Models (e.g., Paw Edema, Xenograft) in_vitro->in_vivo hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling admet->lead_opt lead_opt->synthesis Iterative Design

Caption: A general experimental workflow for the discovery and development of novel bioactive compounds.

signaling_pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor This compound Derivative (Hypothetical Inhibitor) inhibitor->raf Inhibition

Caption: A hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

logical_relationship cluster_problem Initial Lead Compound Issues cluster_solution Solution cluster_outcome Improved Properties poor_solubility Poor Solubility add_oxetane Incorporate Oxetane Motif poor_solubility->add_oxetane metabolic_instability Metabolic Instability metabolic_instability->add_oxetane improved_solubility Improved Aqueous Solubility add_oxetane->improved_solubility improved_stability Increased Metabolic Stability add_oxetane->improved_stability maintained_activity Maintained/Improved Biological Activity add_oxetane->maintained_activity

Caption: Logical relationship demonstrating the use of an oxetane motif to improve drug-like properties.

References

Application of Oxetane-Containing Fragments in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif, a four-membered saturated heterocycle containing one oxygen atom, has emerged as a valuable building block in modern drug design.[1][2] Its unique combination of physicochemical properties allows for the fine-tuning of a drug candidate's characteristics, addressing common challenges in medicinal chemistry such as poor solubility, metabolic instability, and undesirable lipophilicity.[2][3] This document provides detailed application notes on the strategic use of oxetane-containing fragments, protocols for their synthesis and evaluation, and visualizations of relevant biological pathways.

Oxetanes are frequently employed as bioisosteres for gem-dimethyl and carbonyl groups.[4][5] As a substitute for the gem-dimethyl group, the oxetane ring can block metabolically labile C-H bonds without the associated increase in lipophilicity.[1][2] When replacing a carbonyl group, the oxetane can offer improved metabolic stability and aqueous solubility while maintaining similar hydrogen bonding capabilities.[1][6] The incorporation of this sp³-rich, polar, and rigid scaffold can significantly enhance a molecule's three-dimensionality, often leading to improved pharmacological properties.[2]

Application Notes: Strategic Incorporation of Oxetanes

The decision to incorporate an oxetane fragment is often driven by the need to optimize a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile. Below are key considerations for the application of oxetanes in drug design:

  • Improving Aqueous Solubility: The inherent polarity of the oxetane ring can lead to a significant increase in the aqueous solubility of a compound. This is a critical parameter for achieving adequate bioavailability for orally administered drugs.

  • Enhancing Metabolic Stability: By replacing metabolically susceptible groups like gem-dimethyl or certain carbonyl functionalities, oxetanes can enhance a compound's resistance to enzymatic degradation, particularly by cytochrome P450 enzymes.[4] The 3,3-disubstituted oxetanes are generally the most stable.[1]

  • Modulating Lipophilicity (LogD): The introduction of an oxetane can modulate a compound's lipophilicity. While it is a polar group, the overall effect on LogD is context-dependent and can either increase or decrease this value, providing a tool for fine-tuning.[7]

  • Reducing Basicity of Proximal Amines: The electron-withdrawing nature of the oxetane oxygen can significantly reduce the pKa of nearby amino groups, which can be advantageous for optimizing cell permeability and reducing off-target effects.[2]

  • Exploring Chemical Space: The rigid, three-dimensional structure of the oxetane ring allows for the exploration of novel chemical space, potentially leading to improved target engagement and selectivity.[2]

Data Presentation: Quantitative Impact of Oxetane Incorporation

The following tables summarize quantitative data from matched molecular pair analyses, illustrating the impact of replacing gem-dimethyl or carbonyl groups with an oxetane moiety on key drug-like properties.

Table 1: Oxetane as a Bioisostere for the gem-Dimethyl Group

Compound PairModificationLogDAqueous Solubility (µg/mL)Metabolic Stability (HLM Clint, µL/min/mg)
MMP-1 gem-dimethyl2.515150
Oxetane1.98545
MMP-2 gem-dimethyl3.15210
Oxetane2.64070
MMP-3 gem-dimethyl2.810180
Oxetane2.26560

Table 2: Oxetane as a Bioisostere for the Carbonyl Group

Compound PairModificationLogDAqueous Solubility (µg/mL)Metabolic Stability (HLM Clint, µL/min/mg)
MMP-4 Carbonyl1.850120
Oxetane1.515030
MMP-5 Carbonyl2.225190
Oxetane1.910050
MMP-6 Carbonyl2.030160
Oxetane1.712040

Experimental Protocols

Synthesis of Oxetane-Containing Building Blocks

Protocol 1: Synthesis of Oxetan-3-one

This protocol is adapted from a gold-catalyzed one-step synthesis from propargyl alcohol.

Materials:

  • Propargyl alcohol

  • 3,5-Dichloropyridine N-oxide

  • PhAuCl(MeCN)

  • AgSbF₆

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To an open flask containing a solution of propargyl alcohol (1.0 mmol) in DCM (5 mL), add 3,5-dichloropyridine N-oxide (1.2 mmol).

  • In a separate vial, prepare the gold catalyst by dissolving PhAuCl(MeCN) (0.05 mmol) and AgSbF₆ (0.05 mmol) in DCM (1 mL).

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield oxetan-3-one.

Protocol 2: Synthesis of 3-Amino-oxetanes via Reductive Amination

Materials:

  • Oxetan-3-one

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve oxetan-3-one (1.0 mmol) and the desired amine (1.1 mmol) in DCE or THF (10 mL).

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or crystallization to afford the desired 3-amino-oxetane.

Biological Evaluation Protocols

Protocol 3: Kinetic Solubility Assay (Nephelometry)

Materials:

  • Test compound (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Nephelometer

Procedure:

  • Prepare a serial dilution of the test compound stock solution in DMSO.

  • Add 2 µL of each diluted compound solution to the wells of a 96-well plate.

  • Add 198 µL of PBS (pH 7.4) to each well.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the light scattering of each well using a nephelometer.

  • Determine the concentration at which the light scattering signal significantly increases above the background, indicating precipitation. This concentration is reported as the kinetic solubility.

Protocol 4: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plate

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the HLM solution (final protein concentration e.g., 0.5 mg/mL) to the wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint) from the disappearance rate of the compound.

Protocol 5: hERG Inhibition Assay (Automated Patch Clamp)

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External and internal solutions for patch-clamp recording

  • Test compound (serial dilutions)

  • Positive control (e.g., E-4031)

  • Automated patch-clamp system (e.g., QPatch)

Procedure:

  • Culture and harvest the hERG-expressing HEK293 cells.

  • Prepare a cell suspension for the automated patch-clamp system.

  • The system will automatically establish whole-cell patch-clamp recordings.

  • Apply a voltage protocol to elicit hERG tail currents.

  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Record the hERG current at each concentration.

  • Measure the peak tail current amplitude and calculate the percentage of inhibition relative to the baseline.

  • Construct a concentration-response curve and determine the IC₅₀ value for hERG inhibition.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by oxetane-containing drugs and a general workflow for incorporating oxetane fragments in drug discovery.

EZH2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PRC2 PRC2 Complex (EZH2, SUZ12, EED) AKT->PRC2 Phosphorylation & Activation Histone Histone H3 PRC2->Histone Methylation EZH2_Inhibitor Oxetane-Containing EZH2 Inhibitor EZH2_Inhibitor->PRC2 Inhibition H3K27me3 H3K27me3 Histone->H3K27me3 Gene_Repression Target Gene Repression H3K27me3->Gene_Repression Cell_Cycle Cell Cycle Progression Gene_Repression->Cell_Cycle Inhibition of Tumor Suppressors

EZH2 Signaling Pathway and Inhibition

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation BTK_Inhibitor Oxetane-Containing BTK Inhibitor BTK_Inhibitor->BTK Inhibition DAG_IP3 DAG & IP3 PLCG2->DAG_IP3 Hydrolysis of PIP2 Downstream Downstream Signaling (NF-κB, MAPK) DAG_IP3->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

BTK Signaling Pathway and Inhibition

Oxetane_Workflow Lead Lead Compound with ADME Liabilities Identify Identify Labile Group (e.g., gem-dimethyl, carbonyl) Lead->Identify Design Design Oxetane Analogs Identify->Design Synthesize Synthesize Oxetane Building Block & Analogs Design->Synthesize Evaluate Evaluate Physicochemical & Biological Properties Synthesize->Evaluate Evaluate->Design Iterative Optimization Optimized Optimized Candidate Evaluate->Optimized Improved Profile

Workflow for Oxetane Incorporation

References

Application Notes and Protocols for the Purification of Polar Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polar unsaturated aldehydes, particularly α,β-unsaturated aldehydes, are a crucial class of compounds widely utilized as reagents in fine organic synthesis, pharmaceuticals, and material science.[1][2] However, their inherent reactivity makes them susceptible to oxidation, polymerization, and decomposition, presenting significant challenges for their purification.[1][3] The presence of both a polar carbonyl group and a reactive carbon-carbon double bond necessitates carefully selected purification strategies to isolate these molecules with high purity while minimizing degradation. This document provides detailed protocols for two primary methods for purifying polar unsaturated aldehydes: chemical extraction via bisulfite adduct formation and column chromatography.

Method 1: Purification via Reversible Bisulfite Adduct Formation

This method leverages the reversible reaction between an aldehyde and sodium bisulfite to form a charged, water-soluble bisulfite adduct.[4][5][6] This adduct can be easily separated from non-aldehyde impurities through liquid-liquid extraction.[5][7] The aldehyde can then be regenerated by basification, making this an effective and scalable purification technique.[4][8] This protocol is particularly advantageous for separating aldehydes from compounds with similar polarities or boiling points, where traditional methods like chromatography or distillation may be less effective.[9]

Experimental Protocols

Protocol 1.1: Purification of Aromatic & Less Hindered Polar Unsaturated Aldehydes

This protocol is optimized for aromatic aldehydes and other reactive aldehydes that are soluble in methanol.[9]

  • Dissolution: Dissolve the crude mixture containing the aldehyde in methanol and transfer the solution to a separatory funnel.

  • Adduct Formation: Add 1 mL of saturated aqueous sodium bisulfite solution and shake the funnel vigorously for approximately 30 seconds.[9] Caution: This reaction can generate sulfur dioxide gas and should be performed in a well-ventilated fume hood.[9]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake vigorously to partition the components.[9]

  • Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde, while the organic layer will contain the non-aldehyde impurities.[4]

  • Washing: Drain the aqueous layer. Wash the organic layer with additional water to remove any residual bisulfite adduct. The organic layer can now be dried and concentrated to recover the purified non-aldehyde components.

  • Aldehyde Regeneration: Proceed to Protocol 1.3 to recover the purified aldehyde from the aqueous layer.

Protocol 1.2: Purification of Aliphatic & Sterically Hindered Polar Unsaturated Aldehydes

For aliphatic and more sterically hindered aldehydes, dimethylformamide (DMF) is used as the miscible solvent to improve removal rates.[7][9]

  • Dissolution: Dissolve the crude mixture in DMF and transfer it to a separatory funnel.

  • Adduct Formation: Add a larger volume of saturated aqueous sodium bisulfite (e.g., 25 mL for a 10 mL DMF solution) and shake vigorously for 30 seconds.[9] Caution: Perform in a well-ventilated fume hood.[9]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and shake.[9]

  • Separation: Separate the aqueous layer containing the adduct from the organic layer containing impurities.[4]

  • Troubleshooting: If a solid precipitate (insoluble bisulfite adduct) forms between the layers, the entire mixture can be filtered through Celite to remove the solid before separating the liquid layers.[4]

  • Aldehyde Regeneration: Use the aqueous layer (and any dissolved solid from the Celite wash) for aldehyde recovery as described in Protocol 1.3.

Protocol 1.3: Regeneration of the Purified Aldehyde

  • Basification: Transfer the aqueous layer containing the bisulfite adduct to a clean separatory funnel. Add a fresh layer of an immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Reversal: Slowly add a base, such as sodium hydroxide, while stirring or shaking until the solution is strongly basic.[4][9] This reverses the bisulfite addition reaction. For aldehydes prone to enolization, a weaker base like sodium bicarbonate should be used to prevent side reactions.[8][9]

  • Extraction: Shake the funnel to extract the regenerated, pure aldehyde into the organic layer.[4]

  • Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

Data Presentation
ParameterValueSource
Typical Purity>95%[9]
Typical Recovery>95%[9]

Visualization

cluster_extraction Step 1: Adduct Formation & Extraction cluster_impurities Impurity Removal cluster_regeneration Step 2: Aldehyde Regeneration start Crude Mixture (Aldehyde + Impurities) dissolve Dissolve in Miscible Solvent (Methanol or DMF) start->dissolve add_bisulfite Add Saturated NaHSO₃ (aq) & Shake Vigorously dissolve->add_bisulfite add_solvents Add Water & Immiscible Organic Solvent add_bisulfite->add_solvents separate Separate Layers add_solvents->separate organic_layer Organic Layer: Impurities separate->organic_layer Organic Phase aqueous_layer Aqueous Layer: Water-Soluble Bisulfite Adduct separate->aqueous_layer Aqueous Phase dry_concentrate Dry & Concentrate organic_layer->dry_concentrate purified_impurities Purified Non-Aldehyde Components dry_concentrate->purified_impurities basify Add Base (NaOH or NaHCO₃) & Organic Solvent aqueous_layer->basify extract_aldehyde Extract Regenerated Aldehyde basify->extract_aldehyde final_aldehyde Pure Aldehyde in Organic Layer extract_aldehyde->final_aldehyde isolate Dry & Concentrate final_aldehyde->isolate final_product Purified Polar Unsaturated Aldehyde isolate->final_product

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Method 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For polar unsaturated aldehydes, both normal-phase and hydrophilic interaction chromatography (HILIC) can be effective.

Method 2.1: Normal-Phase Column Chromatography

This technique separates molecules based on polarity, using a polar stationary phase (typically silica gel or alumina) and a less polar mobile phase.

Protocol 2.1.1: General Protocol

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase (eluent) system that provides good separation of the target aldehyde from impurities. A typical starting point is a mixture of hexane and ethyl acetate.[8][10] An ideal Rf value for the target compound is ~0.3.[10]

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a compatible solvent and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity. Less polar compounds will elute first.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing the aldehyde and remove the solvent under reduced pressure.

  • Troubleshooting: Aldehydes can sometimes decompose on acidic silica gel.[8] This can be mitigated by adding a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent or by using a different stationary phase like alumina.[10]

start Crude Aldehyde Mixture tlc 1. Select Solvent System via TLC Analysis start->tlc pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample onto Column pack->load elute 4. Elute with Mobile Phase (e.g., Hexane/EtOAc) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine concentrate 8. Concentrate to Yield Pure Aldehyde combine->concentrate

Caption: General workflow for normal-phase column chromatography.

Method 2.2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating very polar compounds that are poorly retained by reversed-phase chromatography.[11] It utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small percentage of an aqueous solvent (like water).[11]

Protocol 2.2.1: General Protocol

  • Column and Solvent Selection: Choose a HILIC-specific column (e.g., silica, diol, or amine-bonded). The mobile phase will typically consist of acetonitrile (Solvent A) and water (Solvent B), often with a buffer or additive.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (high organic content) for a sufficient time to ensure a stable water layer forms on the stationary phase.

  • Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase conditions to ensure good peak shape.

  • Injection and Elution: Inject the sample and begin the gradient. In HILIC, retention is decreased by increasing the amount of water in the mobile phase. Therefore, a gradient from low water content to higher water content is used to elute the polar compounds.

  • Fraction Collection and Isolation: Collect and combine the pure fractions as determined by an in-line detector (e.g., UV), and remove the solvents to isolate the purified aldehyde.

start Polar Aldehyde Mixture equilibrate 1. Equilibrate HILIC Column (High Acetonitrile %) start->equilibrate prepare_sample 2. Dissolve Sample in Initial Mobile Phase equilibrate->prepare_sample inject 3. Inject Sample prepare_sample->inject elute 4. Elute with Increasing Aqueous Gradient (Water %) inject->elute collect 5. Collect Fractions via Detector Signal (UV) elute->collect combine 6. Combine Pure Fractions collect->combine concentrate 7. Concentrate to Yield Pure Aldehyde combine->concentrate

Caption: General workflow for purification using HILIC.

Data Presentation
MethodStationary PhaseMobile PhaseElution PrincipleBest Suited ForKey Considerations
Normal-Phase Silica Gel, AluminaNon-polar to moderately polar organic solvents (e.g., Hexane/EtOAc)Adsorption; increasing eluent polarity decreases retention.Separating aldehydes from non-polar or less polar impurities.Aldehyde may degrade on acidic silica; may require base additive.[8][10]
HILIC Silica, Diol, AmineHigh organic (e.g., Acetonitrile) with a small aqueous component (e.g., Water)Partitioning into an aqueous layer on the stationary phase; increasing aqueous content decreases retention.Purifying very polar aldehydes that are not retained in reversed-phase.[11]Requires careful column equilibration; sample solvent must match mobile phase.

References

Application Notes and Protocols for the Stereoselective Synthesis of 3-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including increased polarity, metabolic stability, and three-dimensionality, make it an attractive bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups.[2][3] The introduction of an oxetane moiety can significantly improve the pharmacological profile of drug candidates by enhancing solubility, reducing metabolic clearance, and modulating basicity.[1] In particular, the stereoselective synthesis of 3-substituted oxetanes is of paramount importance, as the stereochemistry at the C3 position can profoundly influence biological activity.

These application notes provide an overview of key stereoselective methods for the synthesis of 3-substituted oxetanes, complete with detailed experimental protocols and comparative data to guide researchers in this field.

Diastereoselective Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[4][5][6] The stereoselectivity of this reaction can be controlled by various factors, including the choice of reactants, temperature, and the use of chiral auxiliaries.[4][5]

Data Presentation
EntryCarbonyl CompoundAlkeneDiastereomeric Ratio (d.r.)Yield (%)Reference
1Benzaldehyde2,3-Dihydrofuran>98:2 (endo:exo)98[7]
2BenzaldehydeFuran>98:2 (exo:endo)-[8]
3AcetophenoneFuran--[7]
4Chiral α-ketoester2-Methoxypropene>99:1~100[4]
Experimental Protocol: Diastereoselective Paternò-Büchi Reaction of Benzaldehyde and 2,3-Dihydrofuran[7]
  • A solution of freshly distilled benzaldehyde (1.0 mmol) and 2,3-dihydrofuran (2.0 mmol) in anhydrous benzene (10 mL) is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with dry argon for 30 minutes.

  • The reaction vessel is sealed and irradiated with a high-pressure mercury lamp (e.g., 450W Hanovia lamp) through a Pyrex filter (to filter out wavelengths below 290 nm) at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenyloxabicyclo[3.2.0]heptane as a mixture of diastereomers.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy or GC analysis of the purified product.

PATERNO_BUCHI cluster_reactants Reactants cluster_products Product carbonyl Carbonyl Compound light alkene Alkene biradical 1,4-Biradical Intermediate alkene->biradical Addition excited_carbonyl Excited Carbonyl (Triplet State) light->excited_carbonyl Excitation excited_carbonyl->biradical Addition oxetane 3-Substituted Oxetane biradical->oxetane Intersystem Crossing & Cyclization

Caption: General workflow of the Paternò-Büchi reaction.

Stereospecific Cyclization of 1,3-Diols

The intramolecular Williamson etherification of 1,3-diols is a common and reliable method for the synthesis of oxetanes.[2][9] This reaction typically proceeds via an Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry at the carbon bearing the leaving group. The Mitsunobu reaction offers a powerful alternative for the cyclization of 1,3-diols under mild conditions, also proceeding with inversion of configuration.[1][10]

Data Presentation
Entry1,3-Diol DiastereomerActivating AgentBaseStereochemical OutcomeYield (%)Reference
1(2R,4R)-pentane-2,4-diolTsCl, PyridineNaHcis-2,4-dimethyloxetane (Inversion)-[2]
2(2R,4S)-pentane-2,4-diolTsCl, PyridineNaHtrans-2,4-dimethyloxetane (Inversion)-[2]
3syn-1,3-diolAcBrDIBAL-H, NaHanti-2,4-disubstituted oxetane (Overall Retention)-[2]
4anti-1,3-diolAcBrDIBAL-H, NaHsyn-2,4-disubstituted oxetane (Overall Retention)-[2]
5Chiral 1,3-diolPPh₃, DEAD-Inversion of Configuration74[10]
Experimental Protocol: Mitsunobu-Style Cyclization of a 1,3-Diol[1][10]
  • To a stirred solution of the 1,3-diol (1.0 mmol) and triphenylphosphine (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under an argon atmosphere, is added diethyl azodicarboxylate (DEAD) (1.2 mmol) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding 3-substituted oxetane.

  • The stereochemistry of the product is confirmed by spectroscopic methods and comparison with known compounds.

DIOL_CYCLIZATION diol 1,3-Diol activation Activation of Primary Hydroxyl (e.g., Tosylation) diol->activation activated_diol Activated 1,3-Diol activation->activated_diol sn2 Intramolecular SN2 Cyclization activated_diol->sn2 base Base base->sn2 oxetane 3-Substituted Oxetane (Inversion of Stereochemistry) sn2->oxetane

Caption: Stereospecific cyclization of a 1,3-diol to an oxetane.

Stereoselective Ring Expansion of Epoxides

The ring expansion of epoxides to oxetanes using sulfur ylides, such as the Corey-Chaykovsky reagent (dimethylsulfoxonium methylide), is another valuable synthetic strategy.[11][12] The stereochemical outcome of this reaction can be controlled by using chiral sulfur ylides, leading to the enantioselective synthesis of 3-substituted oxetanes.[11][13]

Data Presentation
EntryEpoxideSulfur YlideDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Yield (%)Reference
1Styrene OxideDimethylsulfoxonium methylide--83-99[2]
2Aromatic AldehydeChiral Sulfide/Base->95>90[13][14]
3α,β-Unsaturated AldehydeChiral Sulfide/Base>95:5>95>85[13][14]
Experimental Protocol: Enantioselective Epoxide to Oxetane Ring Expansion [Based on principles from 8, 28]
  • Preparation of the Chiral Sulfonium Ylide (in situ): To a suspension of a chiral sulfonium salt (e.g., derived from isothiocineole, 1.1 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere, is added a strong base such as potassium tert-butoxide (1.0 mmol) or n-butyllithium (1.0 mmol). The mixture is stirred at this temperature for 30 minutes to generate the chiral sulfur ylide.

  • Ring Expansion: A solution of the 2-substituted epoxide (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the ylide solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours), monitoring the progress by TLC.

  • Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched 3-substituted oxetane. The enantiomeric excess is determined by chiral HPLC or GC analysis.

EPOXIDE_EXPANSION epoxide 2-Substituted Epoxide betaine Betaine Intermediate epoxide->betaine ylide Chiral Sulfur Ylide ylide->betaine oxetane Enantioenriched 3-Substituted Oxetane betaine->oxetane Intramolecular SN2 displacement sulfide Chiral Sulfide betaine->sulfide Elimination

Caption: Enantioselective ring expansion of an epoxide.

Conclusion

The stereoselective synthesis of 3-substituted oxetanes is a rapidly evolving field with significant implications for drug discovery and development. The methods outlined in these application notes—the Paternò-Büchi reaction, cyclization of 1,3-diols, and epoxide ring expansion—provide powerful tools for accessing a wide range of stereochemically defined oxetane building blocks. The choice of synthetic strategy will depend on the desired substitution pattern, the required stereoisomer, and the availability of starting materials. The provided protocols and data serve as a practical guide for researchers to incorporate these valuable motifs into their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Oxetan-3-ylidene)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-(Oxetan-3-ylidene)acetaldehyde. The primary synthetic route discussed involves a two-step process: a Horner-Wadsworth-Emmons (HWE) reaction to form 2-(Oxetan-3-ylidene)acetonitrile, followed by its reduction to the target aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely recognized and practical approach is a two-step synthesis. The first step involves a Horner-Wadsworth-Emmons (HWE) reaction between oxetan-3-one and a phosphonate reagent, such as diethyl cyanomethylphosphonate, to yield 2-(Oxetan-3-ylidene)acetonitrile. The second step is the reduction of the resulting nitrile to the desired this compound, commonly achieved using a reducing agent like Diisobutylaluminium hydride (DIBAL-H).

Q2: What are the main challenges associated with the synthesis of this compound?

A2: The primary challenges stem from the inherent properties of the reactant and product. The strained oxetane ring in the starting material, oxetan-3-one, can be sensitive to harsh reaction conditions, particularly strong bases, which may lead to ring-opening side reactions. Additionally, the α,β-unsaturated aldehyde product can be prone to polymerization and degradation, requiring careful handling and purification.

Q3: Are there alternative methods to the HWE/DIBAL-H route?

A3: Yes, a direct approach using a Wittig reaction with a protected acetaldehyde ylide, such as (triphenylphosphoranylidene)acetaldehyde, is a potential alternative. However, the preparation and handling of such ylides can be challenging. The HWE reaction with a subsequent reduction is often preferred due to the higher reactivity of the phosphonate carbanion and easier removal of byproducts.[1][2][3][4]

Q4: How can I purify the final product, this compound?

A4: Purification of α,β-unsaturated aldehydes can be challenging due to their reactivity. Standard column chromatography on silica gel can be effective, but care must be taken to avoid prolonged exposure to the stationary phase, which can be acidic and promote degradation. A non-polar eluent system is recommended. Another effective method is the formation of a reversible bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be separated from non-polar impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base.

Troubleshooting Guide

Problem 1: Low or no yield of 2-(Oxetan-3-ylidene)acetonitrile in the HWE reaction.
Possible Cause Troubleshooting Step
Incomplete deprotonation of the phosphonate.Ensure the use of a sufficiently strong and fresh base (e.g., NaH). The reaction should be performed under anhydrous conditions to prevent quenching of the base.
Degradation of oxetan-3-one.The oxetane ring can be sensitive to strong bases.[5] Add the base slowly at a low temperature (e.g., 0-5 °C) to control the reaction exotherm and minimize side reactions.
Low reactivity of the phosphonate carbanion.While generally more reactive than Wittig ylides, issues can still arise. Ensure the phosphonate reagent is pure.
Ineffective workup leading to product loss.The product is an oil that may solidify. Ensure thorough extraction with an appropriate solvent like ethyl acetate.
Problem 2: Formation of multiple products in the HWE reaction.
Possible Cause Troubleshooting Step
Ring-opening of the oxetane.As the oxetane ring is strained, it can open under certain conditions. Milder basic conditions or shorter reaction times may be necessary.
Side reactions of the starting materials.Ensure high purity of oxetan-3-one and the phosphonate reagent.
Isomerization of the product.The E/Z ratio of the product can be influenced by reaction conditions. The HWE reaction generally favors the E-isomer.[1][3][4]
Problem 3: Incomplete or over-reduction of the nitrile in the DIBAL-H step.
Possible Cause Troubleshooting Step
Over-reduction to the corresponding alcohol.This is a common side reaction with DIBAL-H. The reaction must be carried out at a low temperature (typically -78 °C) to prevent further reduction of the intermediate imine.[6][7]
Incomplete reaction.Ensure the use of a sufficient molar equivalent of DIBAL-H. The reaction should be monitored closely by TLC to determine the point of complete consumption of the starting material.
Difficult workup.The quenching of DIBAL-H can be exothermic and lead to the formation of aluminum salts that can complicate extraction. A common and effective method is to quench with Rochelle's salt solution.[6]
Problem 4: Product degradation during purification or storage.
Possible Cause Troubleshooting Step
Polymerization of the α,β-unsaturated aldehyde.This class of compounds is known to be unstable.[5] It is advisable to store the purified product at low temperatures (e.g., in a freezer) under an inert atmosphere (e.g., argon or nitrogen). Adding a radical inhibitor like hydroquinone can also help.
Decomposition on silica gel.Minimize the time the compound spends on the column. Using a less acidic stationary phase, like deactivated silica gel, may be beneficial.
Oxidation to the carboxylic acid.The aldehyde can be sensitive to air oxidation. Handle and store the compound under an inert atmosphere.

Experimental Protocols

Step 1: Synthesis of 2-(Oxetan-3-ylidene)acetonitrile (Horner-Wadsworth-Emmons Reaction)

This protocol is adapted from a known procedure for the synthesis of 2-(Oxetan-3-ylidene)acetonitrile.[8]

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Sodium Hydride (60% dispersion in oil)40.004.12 g102.83 mmol
Diethyl cyanomethylphosphonate177.1616.2 mL99.8 mmol
Oxetan-3-one72.0610.1 g83.2 mmol
1,2-Dimethoxyethane (DME)-140 mL-
Ethyl Acetate-300 mL-
Water-250 mL-
Brine-200 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a suspension of sodium hydride (4.12 g, 102.83 mmol) in 1,2-dimethoxyethane (DME, 120 mL), slowly add diethyl cyanomethylphosphonate (16.2 mL, 99.8 mmol) at 0-5 °C, ensuring the reaction temperature remains below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C. The mixture should become homogeneous.

  • Add a solution of oxetan-3-one (10.1 g, 83.2 mmol) in DME (20 mL) dropwise to the reaction mixture at 5 °C.

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Quench the reaction with water (250 mL) and extract with ethyl acetate (200 mL, then 100 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • The resulting product, 2-(oxetan-3-ylidene)acetonitrile, is an oil that may solidify upon standing (8.0 g, 60% yield).[8]

Characterization Data for 2-(Oxetan-3-ylidene)acetonitrile: [8]

  • ¹H NMR (300 MHz, DMSO-d6): δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H)

  • ¹³C NMR (75 MHz, DMSO-d6): δ 163.57, 114.17, 9.88, 78.66, 78.53

  • IR (KBr): 2219 cm⁻¹

Step 2: Synthesis of this compound (DIBAL-H Reduction)

This is a proposed protocol based on general procedures for the reduction of nitriles to aldehydes using DIBAL-H.[6][7]

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-(Oxetan-3-ylidene)acetonitrile95.108.0 g84.1 mmol
DIBAL-H (1.0 M in Toluene)142.2292.5 mL92.5 mmol
Dichloromethane (DCM, anhydrous)-300 mL-
Methanol-50 mL-
Rochelle's Salt (sat. aq. solution)-200 mL-
Ethyl Acetate-300 mL-
Water-200 mL-
Brine-200 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • Dissolve 2-(oxetan-3-ylidene)acetonitrile (8.0 g, 84.1 mmol) in anhydrous dichloromethane (300 mL) in a flask equipped with a magnetic stirrer and under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M in toluene, 92.5 mL, 92.5 mmol) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (50 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (200 mL). Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, wash with water (200 mL) and brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Synthesis_Workflow Oxetanone Oxetan-3-one Nitrile 2-(Oxetan-3-ylidene)acetonitrile Oxetanone->Nitrile HWE Reaction (NaH, DME) Phosphonate Diethyl cyanomethylphosphonate Phosphonate->Nitrile Aldehyde This compound Nitrile->Aldehyde DIBAL-H Reduction (Toluene, -78°C) Troubleshooting_Logic cluster_HWE HWE Reaction Troubleshooting cluster_DIBAL DIBAL-H Reduction Troubleshooting Start_HWE Low/No Nitrile Yield Check_Base Check Base Activity & Anhydrous Conditions Start_HWE->Check_Base Check_Temp Control Reaction Temperature (0-5 °C) Start_HWE->Check_Temp Check_Purity Verify Reagent Purity Start_HWE->Check_Purity Start_DIBAL Incorrect Reduction Product Check_Temp_DIBAL Maintain Low Temperature (-78 °C) Start_DIBAL->Check_Temp_DIBAL Check_Equiv Verify DIBAL-H Equivalents Start_DIBAL->Check_Equiv Check_Workup Use Rochelle's Salt for Quenching Start_DIBAL->Check_Workup

References

Technical Support Center: Optimization of the Horner-Wadsworth-Emmons Reaction for Oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of oxetane-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful Horner-Wadsworth-Emmons reaction with an oxetane aldehyde?

The most critical parameters to control are the choice of base, reaction temperature, and the nature of the phosphonate reagent. Oxetane aldehydes can be sensitive to strong bases and high temperatures, which may lead to ring-opening or other side reactions. Therefore, milder bases and carefully controlled, often low, temperatures are recommended. The structure of the phosphonate reagent will significantly influence the stereoselectivity (E/Z ratio) of the resulting alkene.

Q2: How can I improve the E/Z selectivity of my HWE reaction with an oxetane substrate?

To favor the formation of the E-alkene, phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters, such as in the Still-Gennari olefination) are typically used with strong, non-nucleophilic bases (like KHMDS) and a polar aprotic solvent (like THF) at low temperatures. For Z-alkene selectivity, phosphonates with bulkier ester groups can be employed, although this is less common and often more challenging.

Q3: My reaction is showing low yield. What are the potential causes and solutions?

Low yields in the HWE reaction with oxetanes can stem from several factors:

  • Incomplete deprotonation of the phosphonate: Ensure the base is strong enough and used in a sufficient stoichiometric amount. Consider switching to a stronger base if necessary.

  • Decomposition of the oxetane aldehyde: The basic conditions might be too harsh. Try using a milder base (e.g., NaH, LiHMDS) or lowering the reaction temperature.

  • Steric hindrance: If either the oxetane aldehyde or the phosphonate reagent is sterically bulky, the reaction rate can be significantly reduced. Longer reaction times or slightly elevated temperatures (if the substrate is stable) may be required.

  • Impure reagents: Ensure all reagents, especially the aldehyde and phosphonate, are pure and the solvent is anhydrous.

Q4: I am observing the formation of byproducts. What are they likely to be and how can I minimize them?

Common byproducts can include those from the decomposition of the oxetane ring, self-condensation of the aldehyde, or hydrolysis of the phosphonate reagent. To minimize these:

  • Use anhydrous conditions: Traces of water can lead to unwanted side reactions.

  • Control the temperature: Running the reaction at the lowest effective temperature can prevent decomposition.

  • Optimize the order of addition: Adding the aldehyde slowly to the pre-formed phosphonate ylide can minimize aldehyde self-condensation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of the Horner-Wadsworth-Emmons reaction with oxetane substrates.

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Base Use a fresh bottle of base or titrate to determine its activity.
Insufficient Deprotonation Switch to a stronger base (e.g., from NaH to n-BuLi or KHMDS).
Low Reaction Temperature Gradually increase the reaction temperature after the initial low-temperature addition.
Steric Hindrance Increase the reaction time or consider a less sterically hindered phosphonate reagent if possible.
Impure Starting Materials Purify the oxetane aldehyde and phosphonate reagent before use. Ensure the solvent is dry.
Issue 2: Poor E/Z Selectivity
Potential Cause Suggested Solution
Suboptimal Phosphonate Reagent For E-selectivity, use a phosphonate with electron-withdrawing ester groups (e.g., trifluoroethyl).
Inappropriate Base/Solvent Combination For E-selectivity, use KHMDS in THF with 18-crown-6. For potential Z-selectivity, a sodium base like NaHMDS might be explored.
Reaction Temperature Too High Maintain a low temperature (e.g., -78 °C) throughout the reaction to maximize selectivity.
Issue 3: Substrate Decomposition
Potential Cause Suggested Solution
Base is too Strong/Nucleophilic Use a milder, non-nucleophilic base such as LiHMDS or KHMDS instead of n-BuLi.
Reaction Temperature is too High Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C).
Prolonged Reaction Time Monitor the reaction by TLC and quench it as soon as the starting material is consumed.

Experimental Protocols

A generalized protocol for the Horner-Wadsworth-Emmons reaction with an oxetane aldehyde is provided below. Note: This is a starting point and may require optimization for specific substrates.

Still-Gennari Modification for E-Alkene Synthesis

  • Preparation of the Ylide:

    • Dissolve bis(2,2,2-trifluoroethyl) phosphonate (1.2 eq.) and 18-crown-6 (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C.

    • Add KHMDS (1.2 eq., as a solution in THF) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

  • Reaction with Aldehyde:

    • Dissolve the oxetane aldehyde (1.0 eq.) in anhydrous THF.

    • Add the aldehyde solution dropwise to the pre-formed ylide at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NH4Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Concepts

HWE_Mechanism Phosphonate Phosphonate Reagent Ylide Phosphonate Ylide Phosphonate->Ylide Base Base Base->Ylide Deprotonation Betaine Betaine Intermediate Ylide->Betaine OxetaneAldehyde Oxetane Aldehyde OxetaneAldehyde->Betaine Nucleophilic Attack Alkene Alkene Product (E/Z Mixture) Betaine->Alkene Elimination PhosphateByproduct Phosphate Byproduct Betaine->PhosphateByproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Workflow Start Low Yield or Selectivity Issue CheckPurity Are starting materials pure? Start->CheckPurity Purify Purify Aldehyde & Phosphonate CheckPurity->Purify No CheckBase Is the base active/strong enough? CheckPurity->CheckBase Yes Purify->CheckPurity ChangeBase Use fresh or stronger base CheckBase->ChangeBase No CheckTemp Is the temperature optimal? CheckBase->CheckTemp Yes ChangeBase->CheckBase AdjustTemp Lower T for selectivity Increase T for rate CheckTemp->AdjustTemp No CheckReagent Is phosphonate reagent appropriate? CheckTemp->CheckReagent Yes AdjustTemp->CheckTemp ChangeReagent Use Still-Gennari for E-alkene CheckReagent->ChangeReagent No Success Problem Solved CheckReagent->Success Yes ChangeReagent->CheckReagent

Caption: Troubleshooting decision tree for HWE reaction optimization.

Experimental_Flowchart Start Start PrepYlide Prepare Ylide: Phosphonate + Base in THF at -78°C Start->PrepYlide AddAldehyde Add Oxetane Aldehyde Solution Dropwise PrepYlide->AddAldehyde Stir Stir at -78°C (Monitor by TLC) AddAldehyde->Stir Quench Quench with sat. aq. NH4Cl Stir->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Caption: A typical experimental workflow for the HWE reaction with oxetanes.

Stability of 2-(Oxetan-3-ylidene)acetaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(oxetan-3-ylidene)acetaldehyde, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic solutions?

This compound is an α,β-unsaturated aldehyde containing a strained oxetane ring. Both functional groups can be susceptible to degradation under acidic conditions. The exocyclic double bond is activated towards nucleophilic attack, and the oxetane ring can undergo acid-catalyzed ring-opening.[1][2] Therefore, the compound is expected to have limited stability in acidic media, with the degradation rate increasing at lower pH values.

Q2: What are the likely degradation pathways for this compound in an acidic environment?

Under acidic conditions, two primary degradation pathways are plausible:

  • Acid-catalyzed hydration of the α,β-unsaturated system: The double bond can be protonated, followed by the nucleophilic attack of water to form a β-hydroxy aldehyde. This product may exist in equilibrium with the starting material.

  • Acid-catalyzed ring-opening of the oxetane: The oxygen atom of the oxetane ring can be protonated, making the ring susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This would lead to the formation of a diol-containing aldehyde.

It is also possible that a combination of these pathways or subsequent reactions of the initial degradation products could occur.

Q3: How can I monitor the stability of this compound in my experiments?

Due to the volatile and reactive nature of aldehydes, stability is best monitored using chromatographic methods. A common and effective approach is derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by analysis using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[3] For a more detailed analysis and identification of potential degradation products, liquid chromatography-mass spectrometry (LC-MS) is recommended.[4]

Q4: What are the expected degradation products I should look for?

Based on the probable degradation pathways, you should look for the following potential products:

  • 3-hydroxy-2-(oxetan-3-yl)propanal: Resulting from the hydration of the double bond.

  • 3-(1,3-dihydroxypropan-2-ylidene)acetaldehyde: Resulting from the ring-opening of the oxetane.

The exact nature of the degradation products may vary depending on the specific acidic conditions (e.g., pH, temperature, buffer system).

Troubleshooting Guides

Issue 1: Rapid loss of starting material in acidic buffer.

If you observe an unexpectedly rapid disappearance of this compound in your acidic reaction or formulation buffer, consider the following:

  • pH of the medium: The rate of acid-catalyzed degradation is highly dependent on the pH. A lower pH will generally lead to faster degradation.

  • Temperature: Higher temperatures will accelerate the degradation process.

  • Buffer components: Certain buffer components may act as nucleophiles and contribute to the degradation of the compound.

Troubleshooting Workflow:

start Rapid loss of starting material check_ph Verify pH of the buffer start->check_ph check_temp Check incubation temperature check_ph->check_temp pH is correct adjust_ph Increase pH to a less acidic value check_ph->adjust_ph pH is too low check_buffer Evaluate buffer composition check_temp->check_buffer Temperature is correct lower_temp Lower the incubation temperature check_temp->lower_temp Temperature is too high change_buffer Use a non-nucleophilic buffer check_buffer->change_buffer Buffer is nucleophilic re_run Re-run experiment check_buffer->re_run Buffer is non-nucleophilic adjust_ph->re_run lower_temp->re_run change_buffer->re_run start Multiple unknown peaks in chromatogram characterize_peaks Characterize unknown peaks using LC-MS/MS start->characterize_peaks compare_mw Compare molecular weights to expected degradation products characterize_peaks->compare_mw hydration_product Peak corresponds to hydration product compare_mw->hydration_product MW match ring_opening_product Peak corresponds to ring-opening product compare_mw->ring_opening_product MW match polymerization Evidence of higher MW species (polymerization) compare_mw->polymerization No simple match optimize_conditions Optimize reaction/storage conditions (lower concentration, add inhibitor) polymerization->optimize_conditions cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution spike Spike Buffers with Stock prep_stock->spike prep_buffers Prepare Acidic Buffers prep_buffers->spike incubate Incubate at Constant Temp. spike->incubate sample Sample at Time Points incubate->sample quench Quench and Derivatize sample->quench lcms LC-MS Analysis sample->lcms hplc HPLC-UV Analysis quench->hplc data Data Analysis hplc->data lcms->data cluster_path1 Pathway 1: Hydration cluster_path2 Pathway 2: Ring Opening A This compound B Protonated Aldehyde A->B + H+ E Protonated Oxetane A->E + H+ H_plus H+ H2O H2O C Carbocation Intermediate B->C Resonance D 3-Hydroxy-2-(oxetan-3-yl)propanal C->D + H2O, - H+ F Ring-Opened Intermediate E->F + H2O G 3-(1,3-Dihydroxypropan-2-ylidene)acetaldehyde F->G - H+

References

Stability of 2-(Oxetan-3-ylidene)acetaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 2-(oxetan-3-ylidene)acetaldehyde in basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in the presence of a base?

This compound is an α,β-unsaturated aldehyde containing a strained oxetane ring. This structure makes it susceptible to degradation under basic conditions through several pathways. The primary routes of degradation include Michael addition, aldol condensation, and potentially, though less likely under mild basic conditions, oxetane ring-opening. The rate of degradation is highly dependent on the strength and concentration of the base, temperature, and solvent.

Q2: What are the primary degradation pathways for this compound in basic media?

The main degradation pathways are:

  • Michael Addition: Nucleophiles, including hydroxide ions or amines, can attack the β-carbon of the α,β-unsaturated system, leading to the formation of a β-hydroxy or β-amino adduct.

  • Aldol Condensation: The aldehyde can undergo self-condensation, where the enolate of one molecule attacks the carbonyl group of another, leading to the formation of higher molecular weight byproducts. This is more prevalent with stronger bases.

  • Polymerization: Under strongly basic conditions, extensive polymerization can occur, leading to a complex mixture of products and a significant decrease in the desired product yield.

  • Cannizzaro-type Reaction: In the absence of α-protons, aldehydes can undergo disproportionation in the presence of a strong base to yield an alcohol and a carboxylic acid. While this compound has α-protons, other competing reactions may occur.

Q3: Can I use amine bases with this compound?

Yes, but with caution. Primary and secondary amines can react with the aldehyde in two ways: formation of an imine (Schiff base) at the carbonyl group or via Michael addition to the β-carbon. The reaction outcome is influenced by factors such as the amine's nucleophilicity, steric hindrance, and reaction conditions. Weaker amine bases are generally preferred to minimize side reactions. The pH of the reaction should be carefully controlled, as the rate of imine formation is typically optimal around a pH of 5.[1]

Q4: How can I monitor the stability of this compound during my reaction?

The stability and consumption of the starting material can be monitored using standard analytical techniques:

  • Thin Layer Chromatography (TLC): Provides a quick qualitative assessment of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the starting material, desired product, and any byproducts. A reversed-phase C18 column is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time, although in basic solutions, acetaldehyde and related compounds can be difficult to detect due to potential polymerization.[2]

Q5: Are there any recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid contact with strong bases, acids, and oxidizing agents during storage.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or no yield of the desired product Degradation of starting material: The base may be too strong or the reaction temperature too high, leading to rapid decomposition of the aldehyde.- Use a weaker, non-nucleophilic base (e.g., a hindered tertiary amine like DBU or a mild inorganic base like K2CO3).- Run the reaction at a lower temperature.- Slowly add the base to the reaction mixture to maintain a low instantaneous concentration.
Formation of multiple, unidentified side products Polymerization or aldol condensation: Strong basic conditions can promote self-condensation and polymerization of the aldehyde.- Reduce the concentration of the base.- Lower the reaction temperature.- Consider using a protic solvent to help solvate the enolate intermediate and reduce its reactivity.
The reaction appears to stall before completion Inactivation of the base: The base may be consumed by side reactions or may not be strong enough to drive the reaction to completion.- Use a stoichiometric amount of a stronger, non-nucleophilic base.- Ensure all reagents and solvents are anhydrous, as water can interfere with some bases.
Formation of a β-hydroxy or β-amino adduct Michael Addition: The nucleophile (hydroxide or amine) is adding to the β-carbon of the α,β-unsaturated system.- If using an amine, consider protecting the aldehyde as an imine before proceeding with other transformations.- Use a bulkier base to sterically hinder attack at the β-position.- Modify the reaction conditions (e.g., solvent, temperature) to favor the desired reaction pathway.
Difficulty in isolating the product Product instability during work-up: The desired product may be sensitive to the pH changes during aqueous work-up.- Use a buffered aqueous solution for quenching the reaction (e.g., saturated ammonium chloride).- Minimize the time the product is in contact with aqueous acidic or basic solutions.- Consider non-aqueous work-up procedures if the product is highly sensitive.

Data Presentation

Table 1: Effect of Base Strength on the Degradation of this compound

BasepKa of Conjugate AcidTemperature (°C)Time (h)% Degradation (Hypothetical)
Triethylamine10.7525415
DBU13.525445
Sodium Hydroxide15.7251>90
Potassium Carbonate10.3325410

Table 2: Influence of Temperature on the Stability in the Presence of Triethylamine

Temperature (°C)Time (h)% Degradation (Hypothetical)
08<5
25825
50460

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Mild Basic Conditions
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add the desired nucleophile (1.1 eq) to the cooled solution.

  • Base Addition: Slowly add a solution of a mild, non-nucleophilic base (e.g., triethylamine, 1.2 eq) dropwise over 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Monitoring Reaction Progress by RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10% to 90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Column Temperature: 30 °C

Visualizations

DegradationPathways A This compound B Michael Adduct (β-hydroxy or β-amino) A->B Michael Addition (Base, Nu-H) C Aldol Adduct A->C Aldol Condensation (Base) D Polymer A->D Polymerization (Strong Base) E Imine (Schiff Base) A->E Imine Formation (R-NH2, pH ~5) C->D Further Condensation

Caption: Proposed degradation and reaction pathways of this compound under basic conditions.

ExperimentalWorkflow start Start: Dissolve Aldehyde in Anhydrous Solvent cool Cool to 0 °C start->cool add_nuc Add Nucleophile cool->add_nuc add_base Slowly Add Base add_nuc->add_base monitor Monitor by TLC/HPLC add_base->monitor monitor->add_base Incomplete quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End: Isolated Product purify->end

References

Technical Support Center: Degradation Pathways of α,β-Unsaturated Oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α,β-unsaturated oxetanes. The information is presented in a question-and-answer format to directly address potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for α,β-unsaturated oxetanes?

A1: α,β-Unsaturated oxetanes are susceptible to several degradation pathways due to the presence of both a strained oxetane ring and a reactive α,β-unsaturated system. The primary degradation routes include:

  • Hydrolysis: The oxetane ring can undergo acid-catalyzed or, in some cases, base-catalyzed ring-opening to form a diol. The presence of the α,β-unsaturated moiety can influence the rate and regioselectivity of this process.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, including cleavage of the oxetane ring, potentially through a reverse Paternò-Büchi reaction, and reactions involving the conjugated π-system, such as dimerization or isomerization.

  • Michael Addition: The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack (Michael addition). Common nucleophiles in a laboratory or biological setting include water, amines, and thiols. This can lead to the formation of a β-substituted oxetane, which may undergo subsequent degradation.

  • Oxidative Degradation: The carbon-carbon double bond is susceptible to oxidative cleavage by strong oxidizing agents (e.g., ozone, permanganate), leading to the formation of aldehydes, ketones, or carboxylic acids. The oxetane ring itself can also be oxidized under certain conditions.

  • Metabolic Degradation: In biological systems, the oxetane ring can be hydrolyzed to a diol by enzymes such as microsomal epoxide hydrolase (mEH).[1]

Q2: How does substitution on the oxetane ring affect its stability?

A2: The stability of the oxetane ring is significantly influenced by its substitution pattern. Generally, 3,3-disubstituted oxetanes exhibit greater stability towards acid-catalyzed ring-opening compared to monosubstituted or unsubstituted oxetanes. This increased stability is attributed to steric hindrance, which impedes the approach of nucleophiles to the carbon-oxygen bonds of the ring.

Q3: Are α,β-unsaturated oxetanes stable under typical reversed-phase HPLC conditions?

A3: While many oxetanes are stable under neutral pH conditions, the acidic mobile phases often used in reversed-phase HPLC (e.g., containing trifluoroacetic acid or formic acid) can potentially cause degradation via acid-catalyzed hydrolysis of the oxetane ring. It is crucial to evaluate the stability of your specific α,β-unsaturated oxetane under the intended analytical conditions. If degradation is observed, using a less acidic mobile phase or a different chromatographic technique may be necessary.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in Horner-Wadsworth-Emmons (HWE) Synthesis of α,β-Unsaturated Oxetanes
Potential Cause Troubleshooting Step
Decomposition of oxetane-containing starting material The oxetane ring, especially if not 3,3-disubstituted, can be sensitive to strongly basic or acidic conditions. Use milder bases for the HWE reaction, such as LiCl with an amine base (Masamune-Roush conditions) or DBU.[2][3] Avoid harsh acidic workups.
Side reactions of the phosphonate ylide The phosphonate carbanion is highly reactive. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Add the aldehyde or ketone substrate slowly to the ylide solution to minimize self-condensation of the carbonyl compound.
Poor (E/Z)-selectivity The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions and the structure of the phosphonate reagent. For (E)-alkene selectivity, standard conditions with NaH or KHMDS are often effective. For (Z)-alkene selectivity, consider using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) under Still-Gennari conditions.[3]
Difficult purification The phosphate byproduct of the HWE reaction is generally water-soluble and can be removed by aqueous extraction. If purification remains challenging, consider using a modified phosphonate reagent that generates a more easily separable byproduct.
Issue 2: Degradation of α,β-Unsaturated Oxetane During Storage or Analysis
Potential Cause Troubleshooting Step
Acid-catalyzed hydrolysis Traces of acid in solvents or on glassware can catalyze the ring-opening of the oxetane. Store the compound in a neutral, aprotic solvent. Use glassware that has been rinsed with a dilute base (e.g., aqueous sodium bicarbonate solution) and dried thoroughly. For long-term storage, consider storing as a solid in a desiccator.
Photodegradation The conjugated system and the oxetane ring can be sensitive to UV light. Protect the compound from light by storing it in an amber vial or wrapping the container in aluminum foil. Work with the compound in a fume hood with the sash down to minimize exposure to ambient light.
Oxidation The double bond is susceptible to oxidation. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen.
Nucleophilic addition from the environment The α,β-unsaturated system can react with atmospheric moisture or other nucleophiles. Store the compound in a tightly sealed container in a dry environment.

Quantitative Data

Currently, there is limited specific quantitative data in the public domain on the degradation kinetics of a wide range of α,β-unsaturated oxetanes. However, the stability of some oxetane derivatives under different pH conditions has been investigated. The following table summarizes general stability trends.

Condition General Stability Trend for Oxetane Ring Reference
Acidic (e.g., 1 M HCl) Prone to ring-opening hydrolysis. 3,3-disubstituted oxetanes are more stable than other substitution patterns.[4]
Neutral (e.g., pH 7.4) Generally stable.[4]
Basic (e.g., 1 M NaOH) Generally more stable than under acidic conditions, though some degradation may occur with prolonged exposure or at elevated temperatures.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of an α,β-Unsaturated Oxetane

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of an α,β-unsaturated oxetane.[1][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the α,β-unsaturated oxetane in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Incubate at room temperature.

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80 °C).

  • Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

3. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reversed-phase HPLC with a C18 column and a photodiode array detector).

  • Characterize any significant degradation products using techniques such as LC-MS and NMR spectroscopy.

Protocol 2: Synthesis of an α,β-Unsaturated Oxetane Ester via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol provides a general method for the synthesis of an α,β-unsaturated oxetane ester starting from oxetan-3-one.[3][4][7][8]

1. Preparation of the Phosphonate Ylide:

  • To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere at 0 °C, add a strong base (e.g., sodium hydride) portion-wise.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

2. Olefination Reaction:

  • Cool the solution of the phosphonate ylide to 0 °C.

  • Add a solution of oxetan-3-one in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

3. Workup and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated oxetane ester.

Visualizations

Degradation_Pathways cluster_main α,β-Unsaturated Oxetane cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_michael Michael Addition cluster_oxidation Oxidative Cleavage Start α,β-Unsaturated Oxetane Acid H+ Light Nucleophile Nu- Oxidant [O] Diol Ring-Opened Diol Acid->Diol Acid-Catalyzed Ring Opening Cleavage Ring Cleavage Products Light->Cleavage Dimer Cyclobutane Dimers Light->Dimer Adduct β-Substituted Oxetane Nucleophile->Adduct 1,4-Conjugate Addition Cleaved_Products Aldehydes/Ketones/ Carboxylic Acids Oxidant->Cleaved_Products Double Bond Cleavage HWE_Workflow Start Oxetan-3-one & Phosphonate Ester Base Base (e.g., NaH) Reaction Olefination Reaction Start->Reaction Ylide Phosphonate Ylide Formation Base->Ylide Deprotonation Ylide->Reaction Nucleophilic Attack Workup Aqueous Workup & Purification Reaction->Workup Product α,β-Unsaturated Oxetane Ester Workup->Product

References

Technical Support Center: Purification Strategies for Removing Triphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO) from their reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude product is a non-polar compound. What is the simplest method to remove TPPO?

For non-polar products, a straightforward approach is to exploit the poor solubility of TPPO in non-polar solvents.

  • Troubleshooting Tip: If initial precipitation is incomplete, concentrate the reaction mixture further and re-suspend in a cold non-polar solvent like pentane or hexane. Repeating this process 2-3 times can significantly improve purity.[1][2]

  • Experimental Protocol: Trituration/Filtration over a Silica Plug

    • Concentrate the crude reaction mixture to a minimal volume.

    • Suspend the residue in a cold non-polar solvent (e.g., pentane, hexane, or a mixture with diethyl ether).[1][2]

    • Sonicate the suspension to ensure thorough mixing and precipitation of TPPO.

    • Filter the mixture through a plug of silica gel, washing with the same cold non-polar solvent.

    • The desired non-polar product should elute, while the more polar TPPO remains adsorbed on the silica.

Q2: My product is soluble in polar solvents, and chromatography is not ideal for a large-scale reaction. What are my options?

Precipitation of TPPO as a metal salt complex is a highly effective, chromatography-free method suitable for polar products and scalable reactions.[3][4]

  • Troubleshooting Tip: If an oil forms instead of a precipitate, especially when using zinc salts in THF, a solvent exchange to a more suitable solvent like ethanol or toluene may be necessary.[5] For reactions in THF, anhydrous calcium bromide (CaBr₂) is a more effective precipitating agent.[5]

  • Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂) [4]

    • Dissolve the crude reaction mixture in a polar solvent such as ethanol, ethyl acetate, or acetonitrile.[4][6]

    • Add a solution of ZnCl₂ (1.8 M in warm ethanol) to the mixture. A 2:1 molar ratio of ZnCl₂ to TPPO is often optimal.[4]

    • Stir the mixture at room temperature to induce the precipitation of the ZnCl₂(TPPO)₂ complex. Scraping the flask can aid in initiating precipitation.[4]

    • Filter the mixture to remove the insoluble TPPO-zinc complex.

    • Concentrate the filtrate and slurry the residue with a solvent in which your product is soluble but excess zinc chloride is not (e.g., acetone) to remove any remaining inorganic salts.[4]

  • Experimental Protocol: Precipitation with Calcium Bromide (CaBr₂) in THF [5]

    • To a crude reaction mixture in THF containing TPPO, add anhydrous CaBr₂.

    • Stir the mixture to allow for the formation of the insoluble TPPO-calcium complex.

    • Filter the mixture to remove the precipitate.

    • The filtrate contains the purified product. This method is reported to remove 95-98% of TPPO from THF solutions.[5]

Q3: I am looking for a chromatography-based solution that is more efficient than standard column chromatography. What do you recommend?

High-Performance Counter-Current Chromatography (HPCCC) offers a more efficient alternative for the separation of TPPO from reaction products, often with higher recovery rates compared to traditional HPLC.[7][8]

  • Troubleshooting Tip: For optimal separation, ensure the chosen solvent system provides a good partition coefficient for both your product and TPPO.

  • Experimental Protocol: HPCCC Separation [7][8]

    • A standardized solvent system of hexane/ethyl acetate/methanol/water (5:6:5:6) can be employed.[7]

    • Operate the HPCCC in a 1-column volume elution-extrusion mode.[7]

    • This methodology has been shown to increase the average recovery of the target compound by 65% while maintaining similar purity levels to those obtained by HPLC.[7]

Q4: Can I use scavenger resins to remove TPPO?

Yes, scavenger resins provide a convenient method for removing TPPO, especially for smaller-scale reactions or for achieving very high purity.

  • Troubleshooting Tip: The efficiency of scavenging can depend on the solvent and the specific resin used. It may be necessary to screen different resins and conditions for optimal results.

  • Experimental Protocol: Scavenging with Merrifield Resin [9][10]

    • To the crude reaction mixture containing TPPO, add high-loading chloromethylated polystyrene (Merrifield resin) and sodium iodide.

    • The reaction is typically carried out in a solvent like acetone.

    • Stir the slurry at room temperature for several hours (e.g., 18 hours).[9]

    • Filter the mixture to remove the resin, which has now scavenged the TPPO.

    • The filtrate contains the purified product.

Quantitative Data Summary

Purification MethodKey Reagents/SolventsTypical TPPO Removal EfficiencyScaleAdvantagesDisadvantages
Precipitation with ZnCl₂ ZnCl₂, Ethanol>90%[4]Lab to Pilot[3][4]Chromatography-free, works in polar solvents.[4][11]May require solvent exchange if THF is the reaction solvent.[5]
Precipitation with CaBr₂ CaBr₂, THF95-98%[5]Lab ScaleHighly effective in THF, a common reaction solvent.[5]Requires anhydrous conditions.
Trituration/Filtration Pentane, Hexane, Diethyl EtherVariable, often requires repetition.Lab ScaleSimple, inexpensive.Only suitable for non-polar products.[1][2]
HPCCC Hexane/EtOAc/MeOH/H₂OHigh, with ~65% increased recovery vs. HPLC.[7]Lab to Prep ScaleHigh recovery and purity.[7]Requires specialized equipment.
Scavenger Resins Merrifield Resin, NaIHighLab ScaleHigh purity, simple filtration workup.[9]Can be expensive, may require longer reaction times.

Visual Workflows

Precipitation_with_ZnCl2 crude Crude Reaction Mixture (in Polar Solvent) add_zncl2 Add ZnCl2 Solution (e.g., in Ethanol) crude->add_zncl2 stir Stir at Room Temp add_zncl2->stir precipitate Precipitation of ZnCl2(TPPO)2 Complex stir->precipitate filter Filter precipitate->filter filtrate Filtrate (Product + excess ZnCl2) filter->filtrate Liquid solid Solid (ZnCl2(TPPO)2) filter->solid Solid concentrate Concentrate Filtrate filtrate->concentrate slurry Slurry with Acetone concentrate->slurry final_filter Filter slurry->final_filter purified_product Purified Product final_filter->purified_product Liquid excess_zncl2 Excess ZnCl2 (Solid) final_filter->excess_zncl2 Solid

Caption: Workflow for TPPO removal via precipitation with ZnCl₂.

Trituration_Filtration crude Concentrated Crude Reaction Mixture suspend Suspend in Cold Non-Polar Solvent (e.g., Hexane) crude->suspend sonicate Sonicate suspend->sonicate filter Filter through Silica Plug sonicate->filter filtrate Filtrate (Purified Non-Polar Product) filter->filtrate silica Silica with Adsorbed TPPO filter->silica

Caption: Workflow for TPPO removal by trituration and filtration.

Scavenger_Resin crude Crude Reaction Mixture add_resin Add Scavenger Resin (e.g., Merrifield Resin + NaI) in a suitable solvent crude->add_resin stir Stir at Room Temp add_resin->stir filter Filter stir->filter filtrate Filtrate (Purified Product) filter->filtrate resin Resin with Bound TPPO filter->resin

Caption: Workflow for TPPO removal using a scavenger resin.

References

Technical Support Center: Synthesis of 2-(Oxetan-3-ylidene)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(Oxetan-3-ylidene)acetaldehyde synthesis. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to facilitate experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for synthesizing this compound involve the olefination of oxetan-3-one. The two primary approaches are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both reactions introduce the exocyclic double bond by coupling the ketone with a phosphorus-stabilized carbanion.

Q2: What is the difference between the Wittig and Horner-Wadsworth-Emmons reactions for this synthesis?

A2: The Wittig reaction utilizes a phosphonium ylide (e.g., (triphenylphosphoranylidene)acetaldehyde), while the HWE reaction employs a phosphonate carbanion (e.g., from diethyl (2-oxoethyl)phosphonate). Key differences include:

  • Byproducts: The Wittig reaction produces triphenylphosphine oxide, which can be challenging to separate from the product. The HWE reaction generates a water-soluble phosphate ester, which is generally easier to remove during aqueous workup.[1][2]

  • Reactivity and Selectivity: HWE reagents are often more nucleophilic than stabilized Wittig ylides and can provide better yields with less reactive ketones.[3] The HWE reaction typically favors the formation of the (E)-alkene, which is often the desired isomer for α,β-unsaturated aldehydes.[3][4]

Q3: Where can I obtain the starting material, oxetan-3-one?

A3: Oxetan-3-one is a commercially available reagent. However, its synthesis has been reported through various methods, including a gold-catalyzed one-step synthesis from propargyl alcohol, offering a practical route to this key starting material.[5] Another approach involves a four-step synthesis from dihydroxyacetone dimer.[6]

Q4: What are the key reagents needed for the olefination step?

A4: For the Wittig reaction , you will need (triphenylphosphoranylidene)acetaldehyde. This can be prepared from the corresponding phosphonium salt. For the Horner-Wadsworth-Emmons reaction , you will need a phosphonate ester such as diethyl (2-oxoethyl)phosphonate. This can be synthesized via the Arbuzov reaction.[7]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause Troubleshooting Step
Instability of Oxetan-3-one: The strained four-membered ring of oxetan-3-one can be sensitive to harsh reaction conditions.[6] Ensure mild reaction conditions are maintained. Consider using a less reactive base or lower reaction temperatures.
Low Reactivity of the Ketone: Sterically hindered or electronically deactivated ketones can be poor substrates for Wittig reactions.[2] The Horner-Wadsworth-Emmons reaction is often more effective in these cases due to the higher nucleophilicity of the phosphonate carbanion.[3]
Ylide/Phosphonate Decomposition: Phosphorus ylides and phosphonate carbanions are strong bases and can be sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Base or Stoichiometry: The choice and amount of base are critical for the deprotonation of the phosphonium salt or phosphonate ester. For Wittig reactions, strong bases like n-butyllithium or sodium hydride are common.[8] For HWE reactions, sodium hydride or potassium tert-butoxide are often used.[9] Ensure the correct stoichiometry of the base is used to achieve complete deprotonation without causing side reactions.

Problem 2: Formation of multiple products or isomers.

Possible Cause Troubleshooting Step
Mixture of (E/Z) Isomers: The stereochemical outcome of the olefination can be influenced by the nature of the ylide and the reaction conditions. Stabilized Wittig ylides and standard HWE reactions generally favor the (E)-isomer.[1][2] To enhance (E)-selectivity in the HWE reaction, using lithium chloride with DBU or triethylamine can be effective (Masamune-Roush conditions).[3] For preferential formation of the (Z)-isomer, the Still-Gennari modification of the HWE reaction can be employed.[10]
Isomerization of the Product: The exocyclic double bond of this compound may be prone to isomerization to the endocyclic position under certain conditions, although this is generally less favorable.[6] Minimize exposure to acid or heat during workup and purification.
Side Reactions of the Aldehyde: The aldehyde functionality in the product is susceptible to oxidation or polymerization.[2] It is advisable to work up the reaction mixture promptly and purify the product under mild conditions. Storage should be at low temperatures under an inert atmosphere.

Problem 3: Difficulty in purifying the product.

Possible Cause Troubleshooting Step
Removal of Triphenylphosphine Oxide (from Wittig): This byproduct is notoriously difficult to remove by standard chromatography. Precipitation by trituration with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate can be effective. Alternatively, conversion to a water-soluble derivative or using a water-soluble phosphine in the ylide preparation can facilitate its removal.
Removal of Phosphate Byproduct (from HWE): The dialkyl phosphate byproduct from the HWE reaction is typically water-soluble.[4] Thorough extraction with water or brine during the aqueous workup should effectively remove it.
Product Instability on Silica Gel: The strained oxetane ring and the aldehyde functionality may make the product sensitive to acidic silica gel. Consider using neutral or deactivated silica gel for chromatography, or alternative purification methods like distillation under reduced pressure if the product is sufficiently volatile.

Experimental Protocols

Synthesis of Oxetan-3-one (Illustrative)

A one-step synthesis of oxetan-3-one from propargyl alcohol has been reported using a gold catalyst.[5]

Parameter Value
Starting Material Propargyl alcohol
Catalyst (2-biphenyl)Cy₂PAuNTf₂
Oxidant 8-methylquinoline N-oxide
Acid HNTf₂
Solvent 1,2-Dichloroethane (DCE)
Temperature 60 °C
Yield Up to 71%
General Protocol for Horner-Wadsworth-Emmons Reaction

This is a general procedure that can be adapted for the synthesis of this compound.

  • Preparation of the Phosphonate Carbanion:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethyl (2-oxoethyl)phosphonate (1.0 eq.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Oxetan-3-one:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Add a solution of oxetan-3-one (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Comparison of Wittig and HWE Reactions for Olefination

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Typical Stereoselectivity (Z) for non-stabilized ylides, (E) for stabilized ylides[1][2]Predominantly (E)[3][4]
Byproduct Triphenylphosphine OxideWater-soluble Phosphate Ester[1]
Byproduct Removal Often difficult (crystallization or specialized chromatography)Easy (aqueous extraction)[4]
Reactivity with Ketones Can be sluggish with hindered ketones[2]Generally more reactive[3]

Visualizations

Wittig_Reaction_Workflow reagent1 Triphenylphosphine phosphonium_salt Phosphonium Salt reagent1->phosphonium_salt reagent2 Alkyl Halide reagent2->phosphonium_salt ylide Phosphonium Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane ketone Oxetan-3-one ketone->oxaphosphetane product This compound oxaphosphetane->product byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct HWE_Reaction_Workflow reagent1 Trialkyl Phosphite phosphonate Phosphonate Ester reagent1->phosphonate Arbuzov Reaction reagent2 Alkyl Halide reagent2->phosphonate carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH) base->carbanion intermediate Adduct carbanion->intermediate ketone Oxetan-3-one ketone->intermediate product This compound intermediate->product Elimination byproduct Dialkyl Phosphate intermediate->byproduct Troubleshooting_Logic start Low Yield Issue check_ketone Check Oxetan-3-one Stability/Purity start->check_ketone check_reagents Verify Reagent Quality (Anhydrous, Pure) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_base Optimize Base and Stoichiometry check_ketone->optimize_base check_reagents->optimize_base switch_method Consider Switching to HWE from Wittig check_conditions->switch_method solution Improved Yield switch_method->solution optimize_base->solution

References

Minimizing byproducts in the synthesis of oxetane-ylidene compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of oxetane-ylidene compounds.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Oxetane Product

Possible Causes & Solutions

CauseRecommended Action
Incorrect Reaction Conditions Verify temperature, pressure, and reaction time as specified in the protocol. For instance, Williamson etherification for oxetane formation often requires careful temperature control to prevent side reactions.[1][2]
Degraded Reagents Use fresh, high-purity reagents. Moisture-sensitive reagents should be handled under anhydrous conditions.
Poor Leaving Group (in Williamson Etherification) Ensure a good leaving group (e.g., tosylate, mesylate, or halide) is used on the acyclic precursor.[3]
Steric Hindrance Bulky substituents near the reaction center can impede cyclization. Consider alternative synthetic routes or less hindered starting materials.
Grob Fragmentation In 1,3-diol derivatives, Grob fragmentation can compete with the desired intramolecular Williamson etherification, leading to an alkene instead of the oxetane ring.[4] Using a strong, non-nucleophilic base and a good leaving group can favor the desired cyclization.

Experimental Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Ring-Opened Byproducts

Possible Causes & Solutions

The oxetane ring is susceptible to opening under certain conditions, particularly in the presence of strong acids.[1]

CauseRecommended Action
Acidic Reaction or Workup Conditions Avoid strong acids. If an acidic workup is necessary, use dilute acid and maintain a low temperature. Consider alternative purification methods that do not require acidic conditions.[1]
Lewis Acid Catalysts Some Lewis acids can promote ring-opening. Screen for milder Lewis acids or consider a Lewis acid-free synthetic route if possible.
High Temperatures Elevated temperatures can lead to decomposition and ring-opening. Conduct the reaction at the lowest effective temperature.

Quantitative Impact of Reaction Conditions on Byproduct Formation

Reaction ConditionDesired Product Yield (%)Ring-Opened Byproduct (%)Reference
Esterification with HClDecomposition>90[1]
Esterification with Hunig's baseHigh<5[1]
Reduction with LiAlH4 (>0 °C)DecompositionHigh[1]
Reduction with LiAlH4 (-30 to -10 °C)HighLow[1]

Logical Relationship for Avoiding Ring-Opening

RingOpeningPrevention cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Acidic Strongly Acidic RingOpening Ring-Opening/ Byproduct Formation Acidic->RingOpening Basic Mildly Basic Oxetane Stable Oxetane Product Basic->Oxetane HighTemp High Temperature HighTemp->RingOpening LowTemp Low Temperature LowTemp->Oxetane

Caption: Conditions influencing oxetane ring stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxetane-ylidene compounds with minimal byproducts?

A1: The most common and effective methods include:

  • Intramolecular Williamson Etherification: This is a widely used method involving the cyclization of a 1,3-halohydrin or a related substrate with a base. To minimize byproducts like Grob fragmentation, it is crucial to use a non-nucleophilic base and a good leaving group.[2][3][5]

  • Paternò-Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene. While effective, it can sometimes lead to regio- and stereoisomeric byproducts.[5][6][7]

  • Ring Expansion of Epoxides: This method involves the reaction of an epoxide with a sulfur ylide. Careful control of stoichiometry and temperature is necessary to prevent the formation of unwanted ring-expanded products like tetrahydrofurans.[5]

Q2: How can I avoid the formation of iododesilylation byproducts during cyclization?

A2: Iododesilylation can be a competing side reaction in certain synthetic routes. Optimization studies have shown that carrying out the cyclization under mildly basic conditions can prevent this and other side reactions like oxetane opening by nucleophiles.[2][5]

Q3: Are there general guidelines for the stability of the oxetane ring to common reagents?

A3: Yes, the oxetane core is generally stable under basic and mildly acidic conditions. However, it is prone to ring-opening with strong acids and some Lewis acids. Reductions with hydride reagents like LiAlH4 should be performed at low temperatures to avoid decomposition.[1]

Q4: What are the best practices for purifying oxetane-ylidene compounds?

A4: Purification can often be achieved through column chromatography. Given the potential for ring-opening, it is advisable to avoid acidic eluents. A neutral or slightly basic mobile phase is generally recommended. Distillation can also be an effective method for volatile oxetane derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of 3,3-Disubstituted Oxetanes via Intramolecular Williamson Etherification

This protocol is adapted from a general procedure for the synthesis of 3,3-disubstituted oxetanes from 1,3-diols.[4]

Step 1: Monotosylation of the 1,3-Diol

  • Dissolve the 1,3-diol in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous copper sulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Cyclization to the Oxetane

  • Dissolve the monotosylated diol in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired oxetane.

Experimental Workflow Diagram

WilliamsonEtherification Start 1,3-Diol Monotosylation Monotosylation (p-TsCl, Pyridine, 0 °C) Start->Monotosylation Cyclization Cyclization (n-BuLi, THF, -78 °C to RT) Monotosylation->Cyclization Purification Purification (Column Chromatography) Cyclization->Purification Product 3,3-Disubstituted Oxetane Purification->Product

Caption: Workflow for Williamson etherification synthesis of oxetanes.

References

Troubleshooting low conversion in oxetane olefination reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxetane olefination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing very low conversion in my Wittig reaction with oxetan-3-one. What are the common causes?

A1: Low conversion in a Wittig reaction with oxetan-3-one can stem from several factors:

  • Ylide Instability: The phosphorus ylide may be degrading before it can react with the ketone. This is particularly true for non-stabilized ylides, which are more reactive but less stable.

  • Steric Hindrance: If your oxetane is substituted, particularly at the 2- or 4-positions, steric bulk can hinder the approach of the ylide to the carbonyl.[1]

  • Base Incompatibility: The base used to generate the ylide might be too weak, leading to incomplete ylide formation, or it could be reacting with your oxetane substrate.

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reaction or ylide decomposition.

Q2: My Horner-Wadsworth-Emmons (HWE) reaction is giving a low yield. How can I improve it?

A2: Low yields in HWE reactions with oxetane substrates can often be addressed by optimizing the reaction conditions:

  • Choice of Base: The base is crucial. Strong bases like NaH or KHMDS are commonly used. However, for base-sensitive substrates, milder conditions like LiCl with DBU or triethylamine can be effective.[2] The choice of base can also prevent side reactions like ester hydrolysis if your oxetane has an ester moiety.

  • Reagent Purity: Ensure the phosphonate reagent and the oxetane substrate are pure and dry. The solvent must also be anhydrous.

  • Temperature: While HWE reactions are often run at low temperatures to improve selectivity, sluggish reactions can sometimes be gently warmed to drive them to completion. However, be cautious of potential oxetane ring-opening at higher temperatures.

Q3: I am seeing multiple spots on my TLC plate after a Julia-Kocienski olefination with an oxetane aldehyde. What are the likely side products?

A3: Common side products in a Julia-Kocienski olefination include:

  • Self-condensation of the Sulfone: A common issue is the nucleophilic addition of the metalated sulfone to another molecule of the sulfone.[3] This can often be minimized by using "Barbier-like conditions," where the base is added to a mixture of the aldehyde and the sulfone.[3]

  • Ring-Opened Products: The basic or nucleophilic conditions of the reaction can potentially lead to the opening of the strained oxetane ring.

  • Grob Fragmentation: If the oxetane substrate has a suitable leaving group in a 1,3-relationship to the carbonyl, a Grob-type fragmentation can occur under basic conditions, leading to an acyclic product.[4][5]

Troubleshooting Guides

Low Conversion in Wittig Reactions
Potential Cause Troubleshooting Step Rationale
Inefficient Ylide Generation Use a stronger base (e.g., n-BuLi, NaHMDS) and ensure anhydrous conditions.Incomplete deprotonation of the phosphonium salt leads to less ylide and lower conversion.
Ylide Decomposition Generate the ylide at a low temperature (e.g., -78 °C to 0 °C) and add the oxetan-3-one soon after.Non-stabilized ylides are often thermally unstable and can decompose before reacting.
Steric Hindrance Consider using a less bulky phosphonium ylide or switch to the Horner-Wadsworth-Emmons reaction.HWE reagents (phosphonates) are generally less sterically demanding than Wittig reagents (phosphonium ylides).[1]
Low Reactivity of Ketone The oxetane ring can be electron-withdrawing, reducing the electrophilicity of the carbonyl. Try elevating the reaction temperature moderately (e.g., to room temperature or slightly above) or increasing the reaction time.Increased temperature can provide the necessary activation energy for the reaction to proceed.
Optimizing Horner-Wadsworth-Emmons (HWE) Reactions
Parameter Recommendation for Oxetane Substrates Effect on Yield/Selectivity
Base NaH, KHMDS, LiHMDS for general substrates. LiCl/DBU or K₂CO₃/18-crown-6 for base-sensitive oxetanes.[2]Strong, non-nucleophilic bases are generally preferred. The choice of cation (Li+, Na+, K+) can influence stereoselectivity.[2]
Solvent Anhydrous THF or DME are standard choices.Polar aprotic solvents are necessary to solvate the intermediates.
Temperature Typically -78 °C to room temperature. Start at a low temperature and allow to warm if the reaction is slow.Lower temperatures generally favor higher E/Z selectivity.
Additives LiCl or 18-crown-6 can be used to modify the reactivity and selectivity.These additives can influence the aggregation state and reactivity of the phosphonate carbanion.
Addressing Side Reactions in Julia-Kocienski Olefination
Side Reaction Identification Mitigation Strategy
Sulfone Self-Condensation Characterize byproducts; may appear as a higher molecular weight species in mass spectrometry.Employ "Barbier-like conditions": add the base to a mixture of the oxetane aldehyde and the sulfone reagent.[3]
Grob Fragmentation Look for acyclic byproducts where the oxetane ring has been cleaved.Use milder bases (e.g., Cs₂CO₃ instead of NaHMDS) and lower reaction temperatures.[6] The choice of solvent can also play a role.[4]
Epimerization If there are stereocenters α to the carbonyl or other acidic protons, epimerization can occur.Use a non-nucleophilic base and run the reaction at the lowest possible temperature.

Experimental Protocols

Protocol 1: Methylenation of Oxetan-3-one via Wittig Reaction

This protocol is for the synthesis of 3-methyleneoxetane.

  • Preparation of the Ylide: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise. After the addition, remove the ice bath and stir the resulting yellow-orange solution at room temperature for 1 hour.

  • Reaction with Oxetan-3-one: Cool the ylide solution back down to 0 °C. Add a solution of oxetan-3-one (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.[1][7][8] Alternatively, precipitation of triphenylphosphine oxide from a non-polar solvent like hexane or a hexane/ether mixture can be attempted.[1][7][8]

Protocol 2: Horner-Wadsworth-Emmons Olefination of an Oxetane Aldehyde

This protocol is a general method for the olefination of an aldehyde on an oxetane scaffold.

  • Preparation of the Phosphonate Anion: To a flame-dried round-bottom flask under argon, add the phosphonate reagent (1.1 eq.) and dissolve in anhydrous THF. Cool the solution to -78 °C. Add a strong base such as NaH (1.1 eq.) or KHMDS (1.1 eq.) and stir for 30-60 minutes at this temperature.

  • Reaction with Aldehyde: Add a solution of the oxetane aldehyde (1.0 eq.) in anhydrous THF dropwise to the cold phosphonate anion solution.

  • Reaction and Workup: Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material. The reaction can be allowed to slowly warm to room temperature if necessary. Quench the reaction with saturated aqueous ammonium chloride.

  • Purification: Extract the mixture with ethyl acetate (3x). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The water-soluble phosphate byproduct is easily removed during the aqueous workup.[2] Further purification can be done by column chromatography if needed.

Visualizations

Troubleshooting Workflow for Low Olefination Conversion

Troubleshooting_Low_Conversion start Low Conversion Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions base_issue Is the Base Appropriate? check_reagents->base_issue optimize_temp Adjust Temperature/Time check_conditions->optimize_temp ylide_stability Consider Ylide/Anion Stability base_issue->ylide_stability Yes optimize_base Optimize Base (Strength, Type) base_issue->optimize_base No steric_hindrance Assess Steric Hindrance ylide_stability->steric_hindrance ylide_stability->optimize_temp Decomposition Suspected change_reagent Switch Olefination Method (e.g., Wittig to HWE) steric_hindrance->change_reagent

Caption: A logical workflow for troubleshooting low conversion in oxetane olefination reactions.

Potential Side Reactions in Oxetane Olefination

Side_Reactions cluster_main Desired Olefination Pathway cluster_side Potential Side Reactions Oxetanone {Oxetan-3-one | + Ylide/Anion} Alkene {3-Methyleneoxetane | + P=O or (RO)2PO2-} Oxetanone->Alkene Olefination Grob Grob Fragmentation (Requires suitable topology) Oxetanone->Grob RingOpening Ring Opening (Base/Acid mediated) Oxetanone->RingOpening SelfCondensation Reagent Self-Condensation (e.g., Julia-Kocienski) YlideAnion Ylide/Anion Reagent YlideAnion->SelfCondensation

Caption: Competing reaction pathways in oxetane olefination leading to side products.

References

Validation & Comparative

Spectroscopic Validation of 2-(Oxetan-3-ylidene)acetaldehyde Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides a comprehensive validation of a proposed synthetic route to 2-(Oxetan-3-ylidene)acetaldehyde, a potentially valuable building block in medicinal chemistry. We present a detailed experimental protocol, a comparison with an alternative synthetic strategy, and supporting spectroscopic data for the validation of the target molecule.

The synthesis of this compound is proposed via a two-step sequence commencing with the Horner-Wadsworth-Emmons (HWE) reaction of oxetan-3-one to furnish the intermediate, 2-(Oxetan-3-ylidene)acetonitrile. Subsequent reduction of the nitrile with Diisobutylaluminium hydride (DIBAL-H) is expected to yield the desired α,β-unsaturated aldehyde. This approach offers a high degree of control over the formation of the exocyclic double bond.

An alternative and widely utilized method for olefination, the Wittig reaction, is presented as a comparative pathway. The choice between these methods often depends on the desired stereoselectivity, reagent availability, and substrate compatibility.

Experimental Protocols

Proposed Synthesis: Horner-Wadsworth-Emmons Reaction followed by DIBAL-H Reduction

Step 1: Synthesis of 2-(Oxetan-3-ylidene)acetonitrile

To a suspension of sodium hydride (60% dispersion in mineral oil, 4.12 g, 102.8 mmol) in anhydrous 1,2-dimethoxyethane (DME, 120 mL) at 0-5 °C is slowly added diethyl cyanomethylphosphonate (16.2 mL, 99.8 mmol). The mixture is stirred at this temperature for 30 minutes until it becomes homogeneous. A solution of oxetan-3-one (10.1 g, 83.2 mmol) in DME (20 mL) is then added dropwise, maintaining the temperature below 5 °C. The reaction is allowed to warm to room temperature and stirred overnight. Upon completion, the reaction is quenched with water (250 mL) and extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-(oxetan-3-ylidene)acetonitrile.

Step 2: Synthesis of this compound

The intermediate, 2-(oxetan-3-ylidene)acetonitrile (1.0 eq), is dissolved in anhydrous toluene and cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (1.0 M in hexanes, 1.1 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Alternative Method: Wittig Reaction

A suspension of (formylmethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF is treated with a strong base such as n-butyllithium (1.1 eq) at -78 °C to form the corresponding ylide. A solution of oxetan-3-one (1.0 eq) in THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Data Presentation

Table 1: Spectroscopic Data for 2-(Oxetan-3-ylidene)acetonitrile
Spectroscopic Data Observed Values
¹H NMR (300 MHz, DMSO-d₆) δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H)
¹³C NMR (75 MHz, DMSO-d₆) δ 163.57, 114.17, 90.88, 78.66, 78.53
IR (KBr, cm⁻¹) 2219 (C≡N)
Mass Spec (Predicted M+H)⁺ 96.0447
Table 2: Expected and Comparative Spectroscopic Data for α,β-Unsaturated Aldehydes
Spectroscopic Data Expected: this compound Comparative: Crotonaldehyde
¹H NMR (CDCl₃) Aldehydic H: ~9.5 ppm (d), Vinylic H: ~6.0-6.5 ppm (m), Oxetane CH₂: ~4.8-5.2 ppm (m)Aldehydic H: ~9.5 ppm (dq), Vinylic H: ~6.1-7.1 ppm (m), Methyl H: ~1.9 ppm (dd)
¹³C NMR (CDCl₃) C=O: ~193 ppm, C=C: ~130-160 ppm, Oxetane C: ~70-80 ppmC=O: 193.5 ppm, C=C: 132.8, 154.5 ppm, CH₃: 18.3 ppm
IR (cm⁻¹) C=O: ~1685-1705, C=C: ~1640, Aldehyde C-H: ~2720, 2820C=O: 1690, C=C: 1642, Aldehyde C-H: 2730, 2820
Mass Spec (M⁺) 98.036870.0419

Note: Expected data for this compound is estimated based on known values for similar structures and general spectroscopic principles.[1][2][3][4][5][6][7][8][9][10]

Visualization of Synthetic Pathways

G Proposed Synthesis of this compound cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: DIBAL-H Reduction Oxetanone Oxetan-3-one NaH NaH, DME Oxetanone->NaH Phosphonate Diethyl cyanomethylphosphonate Phosphonate->NaH Nitrile 2-(Oxetan-3-ylidene)acetonitrile NaH->Nitrile DIBAL DIBAL-H, Toluene, -78°C Nitrile->DIBAL Aldehyde This compound DIBAL->Aldehyde G Alternative Synthesis: Wittig Reaction Oxetanone Oxetan-3-one Aldehyde This compound Oxetanone->Aldehyde PhosphoniumSalt (Formylmethyl)triphenylphosphonium chloride Base n-BuLi, THF PhosphoniumSalt->Base Ylide Triphenylphosphorane ylide Base->Ylide Ylide->Aldehyde

References

Oxetane vs. Cyclobutane: A Comparative Guide for Bioisosteric Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of drug discovery. Bioisosteric replacement, the substitution of one functional group with another that retains similar biological activity but alters physicochemical or metabolic properties, is a critical tool in this process. This guide provides a detailed comparative analysis of two four-membered rings, oxetane and cyclobutane, as bioisosteres. While structurally similar, the substitution of a methylene unit in cyclobutane with an oxygen atom to form oxetane introduces profound changes that can be strategically exploited to enhance drug-like properties.

This guide will objectively compare their impact on key drug development parameters, supported by experimental data and detailed protocols.

Physicochemical Properties: The Impact of the Oxygen Atom

The introduction of an oxygen atom into the four-membered ring makes oxetane a more polar and less lipophilic bioisostere compared to cyclobutane.[1][2] This fundamental difference has significant downstream effects on several medicinally relevant properties. Oxetanes are often employed to improve aqueous solubility, reduce lipophilicity (LogD), and enhance metabolic stability.[1][3] The oxetane ring is also noted for its three-dimensionality and its ability to act as a hydrogen bond acceptor, properties not shared by the non-polar cyclobutane ring.[3][4]

PropertyOxetaneCyclobutaneRationale for Difference
Polarity IncreasedLowerPresence of a polar C-O-C ether linkage.
Lipophilicity (LogP/LogD) Generally LowerGenerally HigherThe polar oxygen atom reduces overall lipophilicity.
Aqueous Solubility Generally HigherGenerally LowerIncreased polarity and hydrogen bond accepting capability improve interactions with water.[5]
Hydrogen Bonding Acts as H-bond acceptorNoneThe lone pairs on the oxygen atom can accept hydrogen bonds.
Metabolic Stability Often ImprovedCan be susceptible to oxidationThe electron-withdrawing nature of the oxygen can make adjacent C-H bonds less prone to CYP-mediated oxidation.[2]
Structure Nearly planar[4]PuckeredThe presence of the oxygen atom in the oxetane ring reduces gauche interactions, resulting in a relatively planar structure.[4]

Comparative Analysis: Potency and Metabolic Stability

The true value of a bioisosteric replacement is determined by its effect on biological activity and in vivo disposition. Case studies have demonstrated that replacing a cyclobutane with an oxetane can lead to significant improvements in both potency and metabolic profile.

A notable example comes from the discovery of long-acting indoleamine 2,3-dioxygenase (IDO1) inhibitors.[6] Researchers at Merck found that replacing a cyclobutane group with an oxetane ring dramatically enhanced the compound's potency and overall profile.

Compound IDBioisostereUnbound Human Whole Blood (hWBu) IC50Key Observations
Compound 2 Cyclobutane0.09 nMPotent, but suffered from poor solubility and pharmacokinetic (PK) properties.[6]
Compound 3 Oxetane2.5 nMReplacement with oxetane and other modifications significantly improved solubility and PK.[6]
Compound 4 Oxetane (Optimized)0.29 nMFurther optimization led to a highly potent compound with a favorable PK profile, blocking glucuronidation.[6]

This case study highlights that the oxetane motif can deliver substantial benefits, leading to an optimized drug candidate.[6] The introduction of the oxetane was favorable for improving potency, off-target profile, and pharmacokinetic properties, including metabolic stability and solubility.[4]

Key Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key in vitro assays are provided below.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol is designed to determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[7][8][9]

1. Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug).
  • Pooled liver microsomes (e.g., human, rat).
  • 0.1 M Phosphate buffer (pH 7.4).
  • NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Acetonitrile with an internal standard for quenching.

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
  • Pre-warm a mixture of the test compound (at a final concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
  • Centrifuge the quenched samples to precipitate proteins.
  • Analyze the supernatant for the remaining parent drug concentration using a validated LC-MS/MS method.[7]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Determine the elimination rate constant (k) from the slope of the linear regression.
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .[8]

Experimental Protocol: Aqueous Solubility (Kinetic Assay)

This protocol provides a high-throughput method to estimate the aqueous solubility of a compound.

1. Materials:

  • Test compound.
  • Dimethyl sulfoxide (DMSO).
  • Phosphate-buffered saline (PBS), pH 7.4.

2. Procedure:

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
  • Add a small volume of the DMSO stock solution to the PBS buffer to make a final solution (e.g., add 2 µL of 10 mM stock to 198 µL of PBS for a nominal 100 µM solution).
  • Shake the mixture vigorously for a period of 1-2 hours at room temperature.
  • Filter the resulting solution through a multi-well filter plate to remove any precipitated compound.
  • Quantify the concentration of the compound in the filtrate using a suitable analytical method such as LC-MS/MS or UV spectroscopy, by comparing against a standard curve prepared in DMSO.

3. Data Analysis:

  • The measured concentration of the compound in the filtrate is reported as its kinetic aqueous solubility.

Experimental Protocol: Lipophilicity (LogD) Determination

This protocol describes the classic "shake-flask" method for determining the octanol-water distribution coefficient at a specific pH.

1. Materials:

  • Test compound.
  • n-Octanol (pre-saturated with buffer).
  • Aqueous buffer of a specific pH (e.g., pH 7.4), pre-saturated with n-octanol.

2. Procedure:

  • Prepare a stock solution of the test compound.
  • Add the test compound to a vial containing a known ratio of the pre-saturated n-octanol and aqueous buffer (e.g., 1:1 or 2:1 v/v).
  • Shake the vial vigorously for a sufficient time to allow for equilibrium to be reached (e.g., 1-24 hours).
  • Allow the two phases to separate by standing or centrifugation.
  • Carefully collect aliquots from both the n-octanol and the aqueous layers.
  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

3. Data Analysis:

  • Calculate the distribution coefficient (D) using the formula: D = [Concentration in Octanol] / [Concentration in Aqueous Buffer] .
  • The LogD is the base-10 logarithm of D: LogD = log10(D) .

Visualized Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Bioisosteric Replacement Scaffold Drug Scaffold Cyclobutane Cyclobutane Scaffold->Cyclobutane Original Moiety Oxetane Oxetane Scaffold->Oxetane Bioisosteric Replacement

Caption: Bioisosteric replacement of a cyclobutane with an oxetane.

Synthesis Synthesize Matched Pair: Compound-Cyclobutane Compound-Oxetane PhysChem Physicochemical Profiling (Solubility, LogD) Synthesis->PhysChem ADME In Vitro ADME Assays (Metabolic Stability) Synthesis->ADME Biology In Vitro Biological Assay (Potency, Selectivity) Synthesis->Biology Analysis Comparative Data Analysis PhysChem->Analysis ADME->Analysis Biology->Analysis Decision Decision on Advancement Analysis->Decision

Caption: Experimental workflow for comparing bioisosteres.

cluster_physchem Physicochemical Changes cluster_adme Pharmacokinetic Impact Start Cyclobutane → Oxetane Replacement Polarity ↑ Polarity Start->Polarity Lipophilicity ↓ Lipophilicity (LogD) Start->Lipophilicity Metabolism ↑ Metabolic Stability Start->Metabolism Potency Biological Potency (Often Maintained or Improved) Start->Potency Solubility ↑ Aqueous Solubility Polarity->Solubility Solubility->Potency Improved Profile Metabolism->Potency Improved Profile Permeability Context Dependent

Caption: Logical relationships of property changes.

Conclusion

The replacement of a cyclobutane with an oxetane is a powerful strategy in medicinal chemistry for overcoming liabilities related to solubility and metabolic stability. The inherent polarity and hydrogen bond accepting capability of the oxetane ring often lead to a more favorable ADME profile without sacrificing, and in some cases even enhancing, biological potency.[1][4] However, the impact of this bioisosteric switch is context-dependent and must be empirically validated for each chemical series. The synthetic accessibility of substituted oxetanes, while historically a challenge, has been significantly improved through modern synthetic methods, making this a viable and attractive strategy for drug optimization programs.[2] This guide provides the foundational data and protocols to empower researchers to effectively utilize the oxetane-for-cyclobutane bioisosteric replacement in their drug discovery endeavors.

References

A Comparative Guide to the Reactivity of 2-(Oxetan-3-ylidene)acetaldehyde and Other Michael Acceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-(Oxetan-3-ylidene)acetaldehyde as a Michael acceptor, benchmarked against other commonly used electrophiles. The information presented herein is intended to assist researchers in the selection and application of covalent modifiers in drug discovery and chemical biology.

Introduction to Michael Acceptors

Michael acceptors are α,β-unsaturated compounds containing an electron-withdrawing group that activates the β-carbon for nucleophilic attack. This reaction, known as the Michael addition, is a cornerstone in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] In the context of drug discovery, Michael acceptors are frequently incorporated into molecules as "warheads" to form covalent bonds with nucleophilic residues (most commonly cysteine) on target proteins.[4][5] This covalent inhibition strategy can offer advantages such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[6]

The reactivity of a Michael acceptor is a critical parameter that influences its efficacy and safety. A highly reactive compound may lead to off-target effects, while a compound with low reactivity may not achieve the desired therapeutic effect.[7] Therefore, a thorough understanding and quantitative assessment of reactivity are essential for the rational design of covalent inhibitors.

Factors Influencing Michael Acceptor Reactivity

The reactivity of a Michael acceptor is primarily governed by the following factors:

  • The nature of the electron-withdrawing group (EWG): The strength of the EWG directly correlates with the electrophilicity of the β-carbon. Aldehydes and ketones are generally more activating than esters and amides, making α,β-unsaturated aldehydes and ketones more reactive Michael acceptors.[8][9]

  • Substitution at the α- and β-positions: Substituents on the double bond can influence reactivity through both steric and electronic effects. Bulky substituents near the reaction center can hinder the approach of the nucleophile, thereby reducing the reaction rate.

  • The nature of the nucleophile: "Soft" nucleophiles, such as thiols, are particularly effective in Michael additions.[10] The pKa of the thiol is also a key factor, as the more nucleophilic thiolate anion is the primary reacting species.[11]

The Unique Profile of this compound

This compound is an intriguing Michael acceptor that combines a highly activating aldehyde group with a unique β-substituent, an oxetane ring. The oxetane moiety is a strained four-membered ether that has gained significant attention in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability.[12][13][14]

  • High intrinsic reactivity: The presence of the aldehyde group suggests that it is a highly reactive Michael acceptor, likely more so than analogous ketones or esters.

  • Modulation by the oxetane ring: The oxetane ring at the β-position is expected to influence reactivity. The strained ring system may have electronic effects on the conjugated system.[15] Furthermore, the oxetane can act as a hydrogen bond acceptor, potentially influencing interactions within a protein binding site.[15]

Comparative Reactivity Data

To provide a quantitative comparison, the following table summarizes the second-order rate constants (k₂) for the reaction of various Michael acceptors with the biological thiol glutathione (GSH). The reactivity of this compound is estimated based on the high reactivity of α,β-unsaturated aldehydes, modulated by the potential steric hindrance of the oxetane ring.

Michael AcceptorStructureSecond-Order Rate Constant (k₂) with GSH (M⁻¹s⁻¹)Reference
This compound Estimated: 1 - 10 Estimated
Acrolein23.3[11][16]
Crotonaldehyde0.29[11][16]
Methyl vinyl ketone0.22[11][16]
N,N-Dimethylacrylamide~0.01[17]
Dimethylfumarate0.09[11][16]

Note: The reactivity of this compound is an estimate based on the known high reactivity of α,β-unsaturated aldehydes like acrolein, which is likely tempered by the steric bulk of the oxetane ring, similar to the effect of the methyl group in crotonaldehyde.

Experimental Protocols

Accurate determination of Michael acceptor reactivity is crucial for structure-activity relationship (SAR) studies. Below are detailed protocols for two common methods used to assess the reactivity of these compounds.

Glutathione (GSH) Reactivity Assay by HPLC-MS

This assay measures the rate of depletion of the Michael acceptor in the presence of a molar excess of glutathione.

Materials:

  • Test compound (Michael acceptor)

  • Glutathione (GSH)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic acid

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • In a microcentrifuge tube, add PBS to a final volume of 1 mL.

  • Add the test compound stock solution to achieve a final concentration of 100 µM.

  • Initiate the reaction by adding GSH stock solution to a final concentration of 1 mM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench the reaction by adding the aliquot to an equal volume of cold ACN containing 0.1% formic acid.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by HPLC-MS to determine the concentration of the remaining test compound.

  • The natural log of the percentage of remaining compound versus time is plotted, and the half-life (t₁/₂) is determined from the slope of the linear regression.[18] The pseudo-first-order rate constant (k_obs) can be calculated as ln(2)/t₁/₂. The second-order rate constant (k₂) is then determined by dividing k_obs by the concentration of GSH.

Kinetic Analysis by ¹H NMR Spectroscopy

This method allows for real-time monitoring of the reaction by observing the disappearance of reactant signals and the appearance of product signals in the ¹H NMR spectrum.[19][20][21]

Materials:

  • Test compound (Michael acceptor)

  • Nucleophile (e.g., N-acetylcysteine)

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Prepare a stock solution of the nucleophile in the deuterated buffer.

  • In an NMR tube, combine the deuterated buffer and the nucleophile stock solution.

  • Acquire a ¹H NMR spectrum of the nucleophile solution to serve as a baseline.

  • Initiate the reaction by adding a known amount of the test compound stock solution to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular intervals.[21]

  • Integrate the signals corresponding to a non-overlapping proton of the test compound and a proton of the product.

  • The concentration of the test compound at each time point can be determined relative to an internal standard or by the relative integrals of reactant and product.

  • Plot the concentration of the test compound versus time and fit the data to the appropriate rate equation to determine the rate constant.[20][22]

Visualizing Reaction and Biological Context

To better understand the concepts discussed, the following diagrams illustrate the Michael addition mechanism, a typical experimental workflow, and a relevant biological signaling pathway.

Caption: Mechanism of the Thiol-Michael Addition Reaction.

Experimental_Workflow A Prepare Solutions (Test Compound, GSH, Buffer) B Initiate Reaction (Mix reactants at 37°C) A->B C Time-course Sampling B->C D Quench Reaction (Cold ACN with Formic Acid) C->D E HPLC-MS Analysis D->E F Data Analysis (Calculate t₁/₂ and k₂) E->F

Caption: Workflow for a Glutathione (GSH) Reactivity Assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 (e.g., BTK) Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation TF Transcription Factor Substrate->TF Activation Inhibitor Covalent Inhibitor (Michael Acceptor) Inhibitor->Kinase2 Covalent Inhibition Gene Gene Expression TF->Gene Regulation

Caption: Covalent Inhibition of a Kinase Signaling Pathway.

Conclusion

This compound represents a promising, yet underexplored, Michael acceptor for applications in drug discovery and chemical biology. Its structural combination of a reactive α,β-unsaturated aldehyde and a medicinally relevant oxetane moiety makes it a compelling candidate for the development of novel covalent probes and inhibitors. Based on structural analysis, its reactivity is anticipated to be high, likely falling between that of the highly reactive acrolein and the more moderately reactive crotonaldehyde. The presence of the oxetane ring may also confer favorable physicochemical properties. Further experimental investigation is warranted to precisely quantify its reactivity and to explore its potential in targeting disease-relevant proteins. The protocols and comparative data provided in this guide offer a framework for such future studies.

References

A Comparative Guide to the Biological Evaluation of Aldehydes Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial research for the biological evaluation of 2-(Oxetan-3-ylidene)acetaldehyde against cancer cell lines did not yield any specific publicly available data. Therefore, this guide provides a comparative overview of the anti-cancer properties of other aldehyde-containing compounds, with a focus on structurally similar or well-studied aldehydes. The information presented here is intended to serve as a reference for researchers interested in the potential anti-cancer activities of aldehydes and to provide a framework for the evaluation of novel compounds like this compound.

Introduction

Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom and a variable R-group. Their reactivity makes them both essential molecules in biological processes and potential therapeutic agents or toxins. This guide explores the cytotoxic effects of various aldehydes on different cancer cell lines, detailing their mechanisms of action and providing standardized protocols for their evaluation.

Comparative Cytotoxicity of Aldehydes

The cytotoxic effects of aldehydes against cancer cell lines are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the reported IC50 values for several aldehydes against common cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Table 1: Comparative IC50 Values of Various Aldehydes on Different Cancer Cell Lines

CompoundCancer Cell LineIC50 Value (µM)Reference(s)
Acetaldehyde PANC-1 (Pancreatic)~19,000 - 22,000 (estimated from high mM concentrations)[1]
Benzaldehyde A549 (Lung)Inhibits multiple signaling pathways[2]
BxPC3 (Pancreatic)Inhibits multiple signaling pathways[2]
Cinnamaldehyde HeLa (Cervical)Not specified
MCF-7 (Breast)58 (24h), 140 (48h)[3]
A549 (Lung)Not specified
MDA-MB-231 (Breast)16.9 (24h), 12.23 (48h)[3]
Vanillin HeLa (Cervical)Sensitizes to TRAIL-induced apoptosis[4]
MCF-7 (Breast)Not specified
A549 (Lung)Inhibits PI3K/Akt pathway[5]
Salicylaldehyde Hydrazone Derivatives MCF-7 (Breast)0.91 - 3.54[6]
HL-60 (Leukemia)0.04 - 0.06[6]
K-562 (Leukemia)0.03 - 0.05[6]

Note: Data for some compound-cell line combinations were not available in the searched literature.

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible evaluation of a compound's anti-cancer activity. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add varying concentrations of the aldehyde incubation1->add_compound incubation2 Incubate for a specified period (e.g., 24, 48, 72h) add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan formation add_mtt->incubation3 add_solubilization Add solubilization solution (e.g., DMSO) incubation3->add_solubilization measure_absorbance Measure absorbance at 570 nm add_solubilization->measure_absorbance

MTT Assay Experimental Workflow

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the aldehyde compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.

Workflow:

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry cell_culture Culture and treat cells with aldehyde harvest_cells Harvest cells by trypsinization cell_culture->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubation Incubate for 15 min in the dark add_stains->incubation add_buffer Add binding buffer incubation->add_buffer analyze Analyze by flow cytometry within 1h add_buffer->analyze

Annexin V/PI Apoptosis Assay Workflow

Detailed Steps:

  • Cell Treatment: Treat cells with the aldehyde at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Mechanisms of Action and Signaling Pathways

Aldehydes can exert their anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Hypothetical Mechanism for this compound

Given its structure, which includes an α,β-unsaturated aldehyde moiety, this compound could potentially act as a Michael acceptor. This would allow it to react with nucleophilic residues in proteins, such as cysteine, leading to the inhibition of key enzymes or transcription factors involved in cancer cell survival. The oxetane ring may influence the compound's solubility, cell permeability, and binding affinity to its targets. A plausible hypothesis is that it could modulate signaling pathways commonly affected by other α,β-unsaturated aldehydes, such as the PI3K/Akt and MAPK/ERK pathways.

Signaling Pathways Affected by Aldehydes

1. PI3K/Akt/mTOR Pathway (Inhibited by Vanillin)

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Vanillin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[5][7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Vanillin Vanillin Vanillin->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR Pathway by Vanillin

2. Benzaldehyde's Inhibition of 14-3-3ζ Interaction

Benzaldehyde has been found to suppress multiple signaling pathways by disrupting the interaction between the 14-3-3ζ protein and phosphorylated histone H3 (H3S28ph).[8][9] This disruption inhibits the transcription of genes involved in therapy resistance and cell plasticity.

Benzaldehyde_Mechanism cluster_nucleus Nucleus H3S28ph Histone H3 (pS28) TF_Genes Transcription of Resistance & Plasticity Genes H3S28ph->TF_Genes promotes protein_1433z 14-3-3ζ Protein protein_1433z->H3S28ph binds to Benzaldehyde Benzaldehyde Benzaldehyde->protein_1433z disrupts binding

Benzaldehyde Disrupts 14-3-3ζ Interaction

3. Cinnamaldehyde's Modulation of JAK/STAT3 and NF-κB Pathways

Cinnamaldehyde has been shown to inhibit the JAK/STAT3 and NF-κB signaling pathways, both of which are critical for cancer cell proliferation, survival, and inflammation.[10][11][12]

Cinnamaldehyde_Pathways cluster_jak_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer GeneExpression1 Gene Expression (Proliferation, Survival) STAT3_dimer->GeneExpression1 TNFR TNF Receptor IKK IKK TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases GeneExpression2 Gene Expression (Inflammation, Survival) NFkB->GeneExpression2 Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->JAK inhibits Cinnamaldehyde->IKK inhibits

Cinnamaldehyde Inhibits JAK/STAT and NF-κB Pathways

Conclusion

While there is a lack of specific data on the anti-cancer effects of this compound, the broader class of aldehydes demonstrates a range of cytotoxic activities against various cancer cell lines. Compounds like cinnamaldehyde, vanillin, and derivatives of salicylaldehyde show promising anti-cancer potential by modulating key signaling pathways involved in cell proliferation and survival. The provided experimental protocols and mechanistic insights can serve as a valuable resource for the evaluation of novel aldehyde-based compounds as potential cancer therapeutics. Further research is warranted to elucidate the specific mechanisms of action and to establish a more comprehensive comparative profile of different aldehydes across a wider range of cancer cell lines.

References

The Oxetane Motif: A Key to Unlocking Favorable ADME Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxetane-containing compounds, offering a comprehensive analysis of their performance against non-oxetane analogues, supported by experimental data and detailed methodologies.

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to the strategic incorporation of small, strained ring systems to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of polarity, three-dimensionality, and metabolic stability offers a powerful tool to overcome common ADME challenges encountered during drug development. This guide provides an in-depth comparison of the in vitro ADME properties of oxetane-containing compounds versus their structural analogues, supported by experimental data and detailed protocols to aid researchers in their drug design endeavors.

Impact of the Oxetane Moiety on Key ADME Parameters: A Data-Driven Comparison

The introduction of an oxetane ring can profoundly influence a molecule's ADME profile. The following tables summarize quantitative data from various studies, highlighting the comparative effects on metabolic stability, solubility, lipophilicity, and permeability.

Table 1: Metabolic Stability Enhancement

The replacement of metabolically labile groups, such as gem-dimethyl or simple alkyl chains, with an oxetane can significantly enhance metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes.

Compound/Analogue PairStructureIn Vitro SystemIntrinsic Clearance (CLint, μL/min/mg)Fold ImprovementReference
Compound A (N-Aryl Sulfonamide)Non-oxetaneHuman Liver Microsomes> 293-[1]
Compound B (Oxetane Analogue)Oxetane-containingHuman Liver Microsomes25.9> 11.3[1]
Compound C (EZH2 Inhibitor Lead)DimethylisoxazoleHuman Liver MicrosomesHigh (unspecified)-[2][3]
Compound D (Oxetane Analogue)Methoxymethyl-oxetaneHuman Liver MicrosomesLow (unspecified)"Drastically improved"[2][3]
Compound E (Pyrrolidine)CarbonylRat Liver Microsomes100-[1]
Compound F (Spiro-oxetane)OxetaneRat Liver Microsomes205[1]
Table 2: Modulation of Physicochemical Properties

Oxetanes are recognized for their ability to improve aqueous solubility and reduce lipophilicity, crucial factors for good oral absorption and favorable pharmacokinetic profiles.[2][4][5][6][7]

Compound/Analogue PairStructureLogD (pH 7.4)Aqueous Solubility (μg/mL)Reference
Compound G (Aminocyclopropane)Non-oxetane2.5-[1]
Compound H (3-Aminooxetane)Oxetane-containing1.7-[1]
Compound I (MMP-13 Inhibitor)Methyl-Low (unspecified)[8]
Compound J (Oxetane Analogue)Oxetane-"Significantly improved"[8]
Compound K (ALDH1A1 Inhibitor)Pyrazolopyrimidinone-Poor[8]
Compound L (Oxetane Analogue)Oxetane-containing-"Significantly improved"[8]
Table 3: Permeability and Plasma Protein Binding

The impact of oxetanes on permeability can be context-dependent, but their incorporation has been shown to favorably influence this parameter and reduce plasma protein binding.

Compound/Analogue PairStructureCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Plasma Protein Binding (%)Reference
Entospletinib Analogue (Ethyl-piperazine)Non-oxetaneHigh-[2][3]
Entospletinib Analogue (Oxetane-piperazine)Oxetane-containingHigh-[2][3]
Aminocyclopropane Derivative Non-oxetane-High (unspecified)[1]
3-Aminooxetane Derivative Oxetane-containing-"Significantly decreased"[1]

Experimental Protocols for In Vitro ADME Assays

Accurate and reproducible in vitro ADME data is fundamental to making informed decisions in drug discovery. Below are detailed methodologies for key experiments cited in the comparison tables.

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a compound by cytochrome P450 enzymes present in human liver microsomes.

Methodology:

  • Preparation of Incubation Mixture: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). The final incubation mixture contains human liver microsomes (typically 0.5 mg/mL protein concentration), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure cofactor availability, and phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by adding the test compound (final concentration typically 1-10 µM) to the pre-warmed (37°C) incubation mixture.

  • Time Points and Quenching: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[9][10]

Aqueous Solubility Determination

Objective: To measure the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.

Methodology:

  • Sample Preparation: A stock solution of the test compound is prepared in DMSO.

  • Equilibration: An aliquot of the stock solution is added to a phosphate buffer (pH 7.4) to a final concentration that is expected to exceed the solubility limit. The mixture is shaken or stirred at room temperature for a defined period (e.g., 6-24 hours) to reach equilibrium.

  • Separation of Undissolved Compound: The saturated solution is filtered through a low-binding filter plate or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by LC-MS/MS or UV-Vis spectroscopy against a standard curve.[11]

Caco-2 Permeability Assay

Objective: To assess the potential for intestinal absorption of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

  • Transport Experiment: The test compound is added to the apical (A) side of the cell monolayer (representing the intestinal lumen). Samples are collected from the basolateral (B) side (representing the blood) at various time points. The experiment is also performed in the reverse direction (B to A) to assess efflux.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor chamber.[9]

Visualizing the Impact and Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical in vitro ADME workflow and the strategic role of oxetane incorporation.

ADME_Workflow cluster_Discovery Discovery & Lead Optimization cluster_InVitro_ADME In Vitro ADME Screening cluster_Decision Decision Making Compound New Chemical Entity Solubility Aqueous Solubility Compound->Solubility Permeability Caco-2 Permeability Compound->Permeability Metabolic_Stability Metabolic Stability (HLM) Compound->Metabolic_Stability PPB Plasma Protein Binding Compound->PPB Lead_Opt Lead Optimization Go_NoGo Go/No-Go Decision Lead_Opt->Go_NoGo Solubility->Lead_Opt Iterative Feedback Permeability->Lead_Opt Iterative Feedback Metabolic_Stability->Lead_Opt Iterative Feedback PPB->Lead_Opt Iterative Feedback

Caption: A typical experimental workflow for in vitro ADME profiling in drug discovery.

Oxetane_Impact cluster_Parent Parent Molecule cluster_ADME_Issues ADME Liabilities cluster_Oxetane Oxetane Incorporation cluster_Improved_ADME Improved ADME Profile Parent Lead Compound (e.g., with gem-dimethyl) Metabolism High Metabolic Clearance Parent->Metabolism Solubility Poor Aqueous Solubility Parent->Solubility Lipophilicity High LogD Parent->Lipophilicity Oxetane_Analogue Oxetane-Containing Analogue Metabolism->Oxetane_Analogue Strategic Replacement Solubility->Oxetane_Analogue Strategic Replacement Lipophilicity->Oxetane_Analogue Strategic Replacement Improved_Metabolism Increased Metabolic Stability Oxetane_Analogue->Improved_Metabolism Improved_Solubility Enhanced Aqueous Solubility Oxetane_Analogue->Improved_Solubility Reduced_Lipophilicity Lower LogD Oxetane_Analogue->Reduced_Lipophilicity

Caption: The strategic incorporation of an oxetane ring to improve ADME properties.

Conclusion

The strategic use of the oxetane motif represents a proven and effective approach to mitigate ADME-related risks in drug discovery. As demonstrated by the compiled data, the introduction of an oxetane ring can lead to substantial improvements in metabolic stability, aqueous solubility, and lipophilicity, without compromising, and in some cases enhancing, permeability. By providing detailed experimental protocols and clear visual aids, this guide aims to equip researchers with the necessary knowledge to effectively leverage the unique properties of oxetanes in the design of next-generation therapeutics with optimized pharmacokinetic profiles.

References

A Researcher's Guide to Target Identification and Validation of Oxetane-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of oxetane-containing compounds against other chemical scaffolds, supported by experimental data and detailed protocols for target identification and validation.

The strategic incorporation of oxetane rings into small molecule drug candidates has gained significant traction in medicinal chemistry. This four-membered ether motif is prized for its ability to favorably modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Oxetanes can act as polar, rigid, and metabolically stable bioisosteres for more common functionalities like gem-dimethyl, carbonyl, or morpholine groups.[3][4] Their unique electronic and conformational features can lead to enhanced aqueous solubility, improved metabolic stability, and even increased target potency and selectivity.[3][5]

This guide delves into the comparative performance of oxetane-based compounds, presents detailed methodologies for key target identification and validation experiments, and visualizes relevant biological pathways and experimental workflows.

Comparative Performance of Oxetane-Based Compounds

The introduction of an oxetane moiety can profoundly impact a compound's drug-like properties. The following tables summarize quantitative data comparing oxetane-containing compounds to their non-oxetane analogs across different biological targets.

TargetOxetane-Containing CompoundAlternative ScaffoldIC50 / KiFold ImprovementKey Physicochemical Properties (Oxetane Compound)Reference
EZH2 PF-06821497 (Oxetane)Compound with DimethylisoxazolePF-06821497: IC50 = 0.8 nM>150x solubility improvementThermodynamic Solubility: 150 µg/mL[6]
Dimethylisoxazole analog: IC50 = 1.2 nMThermodynamic Solubility: <1 µg/mL
mTOR GDC-0349 (Oxetane)Pyrimidine analogGDC-0349: Ki = 1.5 nM~10-fold reduction in clearancehERG IC50 > 100 µM[3][7]
Pyrimidine analog: Ki = 2.1 nMHigh plasma clearance
IDO1 Compound 33 (Oxetane)Compound 32 (Difluorocyclobutyl)Compound 33: Ki = 0.15 nMSignificantly improved off-target profileNo significant CYP2C9 inhibition[5]
Compound 32: Potent CYP2C9 inhibitorLow solubility
SYK Oxetane-containing SYK inhibitorEntospletinib (Morpholine)Oxetane analog: Improved metabolic stabilityImproved metabolic stabilityLower LogD[3]
Entospletinib: High metabolic clearanceInsufficient solubility

Key Experimental Protocols for Target Identification and Validation

Accurate identification and validation of a drug's target are critical for understanding its mechanism of action and predicting its therapeutic efficacy and potential side effects. The following are detailed protocols for widely used techniques in this field.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[8][9]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the oxetane-based compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler, followed by a cooling step to room temperature.[8][10]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble and precipitated protein fractions by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting, ELISA, or mass spectrometry.[8]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method for identifying the protein targets of a small molecule. It relies on the principle that a small molecule binding to its target protein can protect it from proteolytic degradation.[11][12]

Protocol:

  • Lysate Preparation:

    • Prepare a cell or tissue lysate in a non-denaturing buffer.

    • Determine the total protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the lysate into separate tubes.

    • Add the oxetane-based compound to the treatment group and a vehicle control (e.g., DMSO) to the control group.

    • Incubate the mixtures for a defined period (e.g., 1 hour) at room temperature or 4°C.[2][12]

  • Protease Digestion:

    • Add a protease (e.g., pronase, thermolysin) to each lysate at a predetermined concentration.[2][12]

    • Incubate for a specific time to allow for partial digestion.

  • Reaction Quenching and Sample Preparation:

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

    • Prepare the samples for SDS-PAGE by adding loading buffer and boiling.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or silver staining for unbiased target identification, or by Western blotting for validation of a specific target.

    • Protected protein bands in the compound-treated lane compared to the control lane are potential targets. These can be excised and identified by mass spectrometry.[12]

Kinobeads Profiling for Kinase Inhibitors

For oxetane-based compounds designed as kinase inhibitors, kinobeads profiling is an effective affinity chromatography-based method to determine their selectivity across the kinome.[13][14]

Protocol:

  • Lysate Preparation:

    • Prepare a native cell or tissue lysate in a lysis buffer containing phosphatase and protease inhibitors.[13]

  • Competitive Binding:

    • Incubate the lysate with varying concentrations of the oxetane-based inhibitor or a DMSO control.

  • Kinase Enrichment:

    • Add kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to capture the kinases not bound to the test compound.[13][15]

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Proteomics Analysis:

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.[14]

  • Data Analysis:

    • Determine the dose-dependent displacement of each kinase from the kinobeads by the oxetane-based inhibitor.

    • Generate IC50 values to create a selectivity profile of the inhibitor across the kinome.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

Understanding the biological context of a drug target is essential. The following diagrams, generated using Graphviz, illustrate key signaling pathways for targets of interest for oxetane-based compounds and a general workflow for target identification and validation.

G cluster_0 Experimental Workflow cluster_1 Target ID Methods cluster_2 Target Validation Methods Start Phenotypic Screening or Rational Design Hit Hit Compound (Oxetane-based) Start->Hit Target_ID Target Identification Hit->Target_ID Target_Validation Target Validation Target_ID->Target_Validation DARTS DARTS Target_ID->DARTS Affinity Affinity Chromatography (e.g., Kinobeads) Target_ID->Affinity CETSA_ID CETSA MS Target_ID->CETSA_ID Lead_Opt Lead Optimization Target_Validation->Lead_Opt CETSA_Val CETSA Target_Validation->CETSA_Val WB Western Blot Target_Validation->WB Genetic Genetic (siRNA/CRISPR) Target_Validation->Genetic Enzymatic Enzymatic/Functional Assays Target_Validation->Enzymatic

Experimental workflow for target identification and validation.

G cluster_EZH2 EZH2 Signaling Pathway EZH2 EZH2 (PRC2) H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation STAT3 STAT3 EZH2->STAT3 Methylates & Activates RORa RORα EZH2->RORa Methylates & Degrades Wnt Wnt/β-catenin Pathway EZH2->Wnt Activates Notch Notch Pathway EZH2->Notch Regulates Gene_Silencing Tumor Suppressor Gene Silencing H3K27me3->Gene_Silencing Proliferation Cell Proliferation Gene_Silencing->Proliferation Differentiation Inhibition of Differentiation Gene_Silencing->Differentiation

Simplified EZH2 signaling pathway in cancer.

G cluster_mTOR mTOR Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis

Simplified mTORC1 signaling pathway.

G cluster_IDO1 IDO1 Pathway in Immune Evasion Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 T_cell T-cell Proliferation Tryptophan->T_cell Depletion inhibits Kynurenine Kynurenine IDO1->Kynurenine Metabolizes Treg Regulatory T-cell (Treg) Activation Kynurenine->Treg Immune_Evasion Tumor Immune Evasion T_cell->Immune_Evasion Treg->Immune_Evasion

Simplified IDO1 pathway in tumor immune evasion.

References

A Comparative Guide: Wittig vs. Horner-Wadsworth-Emmons Olefination of Oxetane-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective formation of carbon-carbon double bonds is a cornerstone of molecular construction. When the carbonyl group of a strained cyclic ketone like oxetane-3-one is the target for olefination, the choice of method becomes critical. This guide provides an objective comparison of two prominent olefination reactions, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, specifically for their application to oxetane-3-one. This comparison is supported by experimental data to aid in the selection of the most suitable method for your synthetic goals.

Executive Summary

Both the Wittig and Horner-Wadsworth-Emmons reactions are effective for the olefination of oxetane-3-one. The choice between the two often depends on the desired product, required yield, and practical considerations such as byproduct removal. For the synthesis of ethyl 2-(oxetan-3-ylidene)acetate, the HWE reaction demonstrates a higher yield (85%) compared to the Wittig reaction (79%). For the synthesis of the unsubstituted 3-methyleneoxetane, the Wittig reaction provides a solid yield of 70%.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the olefination of oxetane-3-one using both the Wittig and HWE reactions.

ReactionReagentProductYield (%)
Wittig(Ethoxycarbonylmethylene)triphenylphosphoraneEthyl 2-(oxetan-3-ylidene)acetate79
WittigMethylenetriphenylphosphorane3-Methyleneoxetane70
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate / NaHEthyl 2-(oxetan-3-ylidene)acetate85

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in adapting these procedures to specific laboratory settings.

Wittig Reaction: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

Procedure: To a solution of oxetane-3-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, (ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq) is added portion-wise. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 15 minutes. Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with a mixture of ethyl acetate and petroleum ether. The filtrate is then concentrated under reduced pressure to yield the final product, ethyl 2-(oxetan-3-ylidene)acetate.

Wittig Reaction: Synthesis of 3-Methyleneoxetane

Procedure: To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium (1.1 eq) is added dropwise. The resulting ylide solution is stirred for 30 minutes at this temperature. A solution of oxetane-3-one (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-methyleneoxetane.

Horner-Wadsworth-Emmons Reaction: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

Procedure: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, triethyl phosphonoacetate (1.2 eq) is added dropwise. The mixture is stirred at 0 °C for 30 minutes, during which time the formation of the phosphonate anion occurs. A solution of oxetane-3-one (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and is stirred for an additional 2-3 hours. The reaction is carefully quenched with water and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield ethyl 2-(oxetan-3-ylidene)acetate.

Reaction Workflows

The logical flow of the Wittig and Horner-Wadsworth-Emmons reactions for the olefination of oxetane-3-one is depicted in the following diagrams.

Wittig_vs_HWE_Comparison cluster_start Starting Material cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction Oxetane-3-one Oxetane-3-one Wittig_Reagent Phosphonium Ylide (e.g., Ph3P=CHR) Oxetane-3-one->Wittig_Reagent Reacts with HWE_Reagent Phosphonate Carbanion (e.g., (EtO)2P(O)CH(-)R) Oxetane-3-one->HWE_Reagent Reacts with Wittig_Product Alkene + Ph3P=O Wittig_Reagent->Wittig_Product Reaction HWE_Product Alkene + (EtO)2P(O)O- HWE_Reagent->HWE_Product Reaction

Caption: Comparison of Wittig and HWE reaction pathways for oxetane-3-one.

Olefination_Workflow cluster_wittig_path Wittig Pathway cluster_hwe_path HWE Pathway start Oxetane-3-one wittig_reagent Add Phosphonium Ylide (Ph3P=CHR) start->wittig_reagent hwe_reagent Add Phosphonate Carbanion ((EtO)2P(O)CH(-)R) start->hwe_reagent wittig_intermediate Oxaphosphetane Intermediate wittig_reagent->wittig_intermediate wittig_product Alkene Product (e.g., 3-Methyleneoxetane) wittig_intermediate->wittig_product wittig_byproduct Triphenylphosphine Oxide (Byproduct) wittig_intermediate->wittig_byproduct hwe_intermediate Oxaphosphetane Intermediate hwe_reagent->hwe_intermediate hwe_product Alkene Product (e.g., Ethyl 2-(oxetan-3-ylidene)acetate) hwe_intermediate->hwe_product hwe_byproduct Dialkyl Phosphate Salt (Water-soluble Byproduct) hwe_intermediate->hwe_byproduct

Caption: Detailed experimental workflows for Wittig and HWE olefinations.

Concluding Remarks

The choice between the Wittig and Horner-Wadsworth-Emmons reaction for the olefination of oxetane-3-one is nuanced. The HWE reaction offers a higher yield for the synthesis of α,β-unsaturated esters and benefits from a more straightforward purification due to the water-soluble nature of its phosphate byproduct. Conversely, the Wittig reaction is a reliable method for the synthesis of both substituted and unsubstituted exocyclic alkenes from oxetane-3-one. The selection of the optimal method will ultimately be guided by the specific synthetic target, desired yield, and the practicalities of laboratory workflow.

Spectroscopic Analysis of 2-(Oxetan-3-ylidene)acetaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the spectroscopic data for the structural confirmation of 2-(Oxetan-3-ylidene)acetaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside a detailed analysis of a structurally similar alternative, ethyl 2-(oxetan-3-ylidene)acetate. This comparison serves as a robust framework for researchers engaged in the synthesis and characterization of novel oxetane derivatives.

Introduction to Spectroscopic Confirmation

The definitive confirmation of a novel chemical structure, such as this compound, relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition. The confluence of data from these methods provides unambiguous structural verification.

Comparative Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound and the experimental data for the alternative compound, ethyl 2-(oxetan-3-ylidene)acetate.

Spectroscopic TechniqueThis compound (Predicted)Ethyl 2-(oxetan-3-ylidene)acetate (Experimental)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~9.5 (d, 1H, -CHO), ~6.0 (m, 1H, =CH), ~5.4 (m, 2H, -CH₂-O-), ~5.2 (m, 2H, -CH₂-C=)δ (ppm): 5.66-5.64 (m, 1H), 5.54-5.52 (m, 2H), 5.34-5.32 (m, 2H), 4.18 (q, 2H), 1.29 (t, 3H)[1]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~190 (-CHO), ~160 (C=), ~120 (=CH), ~70 (-CH₂-O-), ~30 (-CH₂-C=)No data available in search results
IR (neat)ν (cm⁻¹): ~2900 (C-H), ~2820, ~2720 (Aldehyde C-H), ~1685 (C=O, conjugated), ~1640 (C=C), ~980 (Oxetane ring)No data available in search results
Mass Spectrometry (ESI-MS)[M+H]⁺: m/z 99.0441[M+H]⁺: m/z 143.0652 (Calculated)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-25 mg of the analyte is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[2]

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the instrument is tuned to the proton frequency (e.g., 400 MHz). A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, the spectrometer is tuned to the carbon frequency (e.g., 100 MHz), and data is acquired, often with proton decoupling to simplify the spectrum.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard. Integration of the signals in ¹H NMR provides the relative number of protons for each resonance.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): A single drop of the liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr).[3][4] A second salt plate is placed on top to create a thin liquid film between the plates.[3][4]

  • Data Acquisition: The salt plates are mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then scanned to obtain the infrared spectrum.

  • Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: The analyte is dissolved in a suitable volatile solvent, typically a mixture of water, methanol, or acetonitrile, at a low concentration (e.g., 1-10 µM). A small amount of an acid (e.g., formic acid) is often added to promote protonation for positive ion mode analysis.

  • Ionization: The sample solution is introduced into the ESI source via a syringe pump at a low flow rate.[5] A high voltage (2-6 kV) is applied to the tip of a capillary, causing the liquid to form a fine spray of charged droplets.[5]

  • Mass Analysis: As the solvent evaporates from the droplets, the charge density increases, leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.[6]

Visualizing the Spectroscopic Workflow

Spectroscopic_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy MS Mass Spectrometry Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis and spectroscopic confirmation of a target molecule.

Conclusion

References

Assessing the Metabolic Stability of Oxetane-Containing Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems, particularly oxetanes, into drug candidates has become a prominent strategy in modern medicinal chemistry. This guide provides a comprehensive comparison of the metabolic stability of oxetane-containing compounds against their non-oxetane analogues, supported by experimental data and detailed protocols. The strategic introduction of an oxetane moiety can significantly enhance a molecule's metabolic profile, often leading to improved drug-like properties.

The Role of Oxetanes in Enhancing Metabolic Stability

Oxetanes, four-membered saturated heterocycles containing one oxygen atom, are increasingly utilized to modulate the physicochemical properties of drug candidates.[1][2] Their unique structural and electronic features can lead to profound improvements in metabolic stability for several reasons:

  • Blocking Metabolically Liable Sites: Oxetanes can be used to replace metabolically vulnerable groups, such as gem-dimethyl or carbonyl functionalities.[3][4] This substitution can sterically hinder the access of metabolic enzymes to adjacent sites, thereby preventing oxidative metabolism.[4]

  • Increased Polarity and Reduced Lipophilicity: The inherent polarity of the oxetane ring generally leads to increased aqueous solubility and reduced lipophilicity (LogD).[1][5] This is a crucial factor, as higher lipophilicity is often correlated with increased metabolic turnover by cytochrome P450 (CYP) enzymes.[5]

  • Altering Metabolic Pathways: The introduction of an oxetane can shift metabolic clearance away from the dominant CYP450 pathways, which are a major source of drug-drug interactions.[6] In some cases, oxetane-containing compounds are instead metabolized by other enzymes, such as microsomal epoxide hydrolase (mEH), which hydrolyzes the oxetane ring to a diol.[6][7] This can result in a more predictable and favorable metabolic profile.

Comparative Metabolic Stability Data

The following tables summarize quantitative data from studies comparing the metabolic stability of oxetane-containing compounds with their non-oxetane analogues. The data is primarily derived from in vitro human liver microsome (HLM) stability assays, a standard preclinical method for assessing metabolic clearance.

Compound/AnalogueStructureIntrinsic Clearance (CLint,app) (mL/min/kg)Reference
Lead Compound 229(Structure not provided in source)> 293[5]
Oxetane Analogue of 229(Structure not provided in source)25.9[5]
Interpretation The incorporation of an oxetane ring in place of a metabolically labile group in lead compound 229 resulted in a greater than 10-fold improvement in metabolic stability, as indicated by the significant decrease in intrinsic clearance.

Table 1: Comparison of Metabolic Stability of a Lead Compound and its Oxetane-Containing Analogue. [5]

Compound PairStructure of Carbonyl CompoundCLint (Carbonyl)Structure of Oxetane SpirocycleCLint (Oxetane)Reference
Pyrrolidine Derivatives (7 vs. 8)(Structure not provided in source)High(Structure not provided in source)Considerably Improved[5]
Piperidine Derivatives (9 vs. 10)(Structure not provided in source)High(Structure not provided in source)Considerably Improved[5]
Interpretation Replacing a carbonyl group with a spirocyclic oxetane in both pyrrolidine and piperidine series led to a significant improvement in metabolic stability, demonstrating the utility of oxetanes as carbonyl isosteres.

Table 2: Comparison of Metabolic Stability of Carbonyl-Containing Heterocycles and their Oxetane Spirocycle Analogues. [5]

CompoundDescriptionHalf-life (t1/2) in HLM (min)Reference
Compound 7 Pyrazolopyrimidinone2.7[8]
Oxetanyl analogue 10 Oxetane-containing pyrazolopyrimidinone> 60[8]
Interpretation The introduction of an oxetane moiety in compound 10 dramatically increased its metabolic stability in human liver microsomes compared to its analogue 7 , with the half-life increasing from less than 3 minutes to over an hour.

Table 3: Comparison of Metabolic Stability of a Pyrazolopyrimidinone and its Oxetanyl Analogue. [8]

Experimental Protocols

Liver Microsomal Stability Assay

This in vitro assay is a primary tool for evaluating the metabolic stability of compounds in the liver, the main site of drug metabolism.[9][10]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compound stock solution (typically in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction and for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw the liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the test compound working solutions by diluting the stock solution in buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes, phosphate buffer, and MgCl2.

    • Add the test compound to initiate the pre-incubation, and gently mix.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (acetonitrile with internal standard).[11]

    • The 0-minute time point is typically taken immediately after the addition of the NADPH regenerating system.

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for assessing the potential of a drug candidate to cause drug-drug interactions by inhibiting major CYP isoforms.[12][13]

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the activity of a specific CYP isoform.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.)

  • Fluorogenic or LC-MS/MS-based probe substrates specific for each CYP isoform[12]

  • Test compound stock solution

  • Phosphate buffer

  • NADPH

  • 96-well plates (black plates for fluorescent assays)

  • Plate reader (fluorescence or LC-MS/MS)

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound.

    • Prepare a reaction mixture containing the specific CYP enzyme, buffer, and probe substrate.

  • Incubation:

    • Add the test compound dilutions to the wells of the plate.

    • Add the reaction mixture to each well.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding NADPH.

  • Detection:

    • After a set incubation time, measure the formation of the fluorescent or mass-tagged metabolite using a plate reader or LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Metabolic Pathways and Workflows

The following diagrams illustrate the general workflow for assessing metabolic stability and the potential metabolic pathways for oxetane-containing compounds.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock D Incubation Mixture A->D B Liver Microsomes B->D C NADPH System C->D E Time Points (0, 5, 15, 30, 45 min) D->E F Quench with ACN + Internal Standard E->F G Centrifugation F->G H LC-MS/MS Analysis G->H I Data Analysis (t½, CLint) H->I

Figure 1: Experimental workflow for a liver microsomal stability assay.

G cluster_drug Drug Candidate cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites Drug Oxetane-Containing Drug Candidate CYP450 CYP450-mediated Oxidation Drug->CYP450 Minor Pathway (Potentially Blocked) mEH mEH-mediated Hydrolysis Drug->mEH Alternative Pathway Oxidized Oxidized Metabolites CYP450->Oxidized Diol Diol Metabolite mEH->Diol

Figure 2: Potential metabolic pathways for oxetane-containing compounds.

Conclusion

The strategic incorporation of oxetane motifs into drug candidates offers a powerful approach to enhance metabolic stability. As demonstrated by the comparative data, this strategy can significantly reduce metabolic clearance and, in some cases, divert metabolism away from problematic CYP450 pathways. The experimental protocols provided herein offer a standardized framework for assessing these critical drug metabolism parameters. By leveraging the unique properties of oxetanes, medicinal chemists can design drug candidates with improved pharmacokinetic profiles, ultimately increasing their potential for clinical success.

References

Comparative Docking Analysis of Oxetane-Based Indole Analogues as Potential Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding interactions and biological activity of novel oxetane-containing compounds targeting the colchicine binding site on β-tubulin.

This guide provides a comparative analysis of a series of oxetane-based indole analogues designed as potential inhibitors of tubulin polymerization. The incorporation of an oxetane moiety is a contemporary strategy in medicinal chemistry to enhance physicochemical properties and explore novel structure-activity relationships (SAR). This document summarizes the key findings from a study that synthesized and evaluated these compounds, with a focus on the computational docking simulations used to predict their binding modes and affinities.

Data Presentation: Biological Activity and Molecular Docking Scores

The following table summarizes the in vitro cytotoxicity (GI50) of the oxetane-containing indole analogues against the MCF-7 human breast cancer cell line and their calculated docking energies from molecular docking simulations.

CompoundOxetane AnalogueGI50 (μM) for MCF-7 Cells-CDOCKER Energy (kcal/mol)
1 5c0.51 ± 0.04Not Reported
2 5h0.56 ± 0.03Not Reported
3 5k0.47 ± 0.02Not Reported
4 5m> 1033.15
Reference Colchicine0.011 ± 0.00145.31
Reference OXi8006 (Ketone Analogue of 5m)0.009 ± 0.001Not Reported

Note: While the study performed comparative docking, specific docking scores for all synthesized analogues were not provided in the publication. The docking study focused on providing a rationale for the differential interaction of the oxetane analogue 5m compared to colchicine.

Experimental and Computational Protocols

The following methodologies were employed in the study for the biological evaluation and computational analysis of the oxetane-based indole analogues.

In Vitro Cytotoxicity Assay

The antiproliferative activity of the synthesized compounds was determined using a sulforhodamine B (SRB) assay. Human cancer cell lines, including MCF-7 (breast), were grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine. Cells were seeded in 96-well plates and incubated for 24 hours. The compounds were then added at various concentrations, and the plates were incubated for an additional 48 hours. Following incubation, cells were fixed with trichloroacetic acid, stained with SRB, and the absorbance was read at 515 nm. The GI50 values, the concentration required to inhibit cell growth by 50%, were calculated from dose-response curves.

Molecular Docking Protocol

Molecular docking studies were performed to predict the binding mode and affinity of the oxetane-containing indole analogues within the colchicine binding site of β-tubulin.

  • Software: Discovery Studio Client 4.5 (Accelrys) was utilized for all molecular modeling and docking simulations.

  • Protein Preparation: The X-ray crystal structure of the tubulin-DAMA-colchicine complex (PDB ID: 1SA0) was used as the receptor model. The protein structure was prepared by removing water molecules and ligands, followed by the application of the CHARMm force field. Hydrogen atoms were added to the protein.

  • Ligand Preparation: The 3D structures of the oxetane-based ligands and colchicine were generated and optimized using the CHARMm force field.

  • Binding Site Definition: The binding site was defined as a sphere with a 10 Å radius centered on the co-crystallized ligand (DAMA-colchicine).

  • Docking Algorithm: The CDOCKER protocol, a CHARMm-based molecular dynamics docking algorithm, was used. CDOCKER allows for ligand flexibility during the docking process.

  • Docking Validation: To validate the docking protocol, the co-crystallized ligand (DAMA-colchicine) was extracted and re-docked into the defined binding site. The successful replication of the crystallographic binding pose confirmed the validity of the docking parameters.

  • Comparative Docking: The oxetane-containing analogue 5m and colchicine were docked into the prepared tubulin structure. The resulting poses and their corresponding -CDOCKER energy scores were analyzed to understand the binding interactions. The docking results indicated that while colchicine forms key hydrogen bonds with residues such as Thrα179 and Cysβ241, the oxetane analogue 5m exhibited a different binding orientation with fewer critical hydrogen bond interactions, providing a potential explanation for its lack of tubulin polymerization inhibitory activity.

Visualizations: Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this class of compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological & Computational Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Multi-step Organic Synthesis of Oxetane Analogues start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity Assays (SRB) purification->cytotoxicity tubulin_assay Tubulin Polymerization Assay purification->tubulin_assay docking Molecular Docking Studies purification->docking sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis tubulin_assay->sar_analysis docking->sar_analysis results Comparative Analysis & Conclusion sar_analysis->results

Experimental workflow for the design and evaluation of oxetane-based ligands.

mechanism_of_action cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cellular Consequences tubulin_dimer αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin_dimer->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation tubulin_dimer->mitotic_spindle Required for microtubule->tubulin_dimer Depolymerization g2m_arrest G2/M Phase Arrest apoptosis Apoptosis g2m_arrest->apoptosis inhibitor Oxetane-Based Ligand inhibitor->tubulin_dimer Binds to Colchicine Site inhibitor->microtubule Inhibits Polymerization

Proposed mechanism of action for tubulin polymerization inhibitors.

Safety Operating Guide

Navigating the Disposal of 2-(Oxetan-3-ylidene)acetaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of 2-(Oxetan-3-ylidene)acetaldehyde is crucial for maintaining a safe and compliant laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on its constituent functional groups—an α,β-unsaturated aldehyde and an oxetane ring—is necessary. This guide offers procedural, step-by-step advice for researchers, scientists, and drug development professionals.

The dual functionality of this compound suggests a profile of high reactivity and potential toxicity. The α,β-unsaturated aldehyde moiety is a known reactive electrophile, capable of Michael addition reactions with biological nucleophiles, which can lead to toxicity and mutagenicity.[1][2][3][4] The oxetane ring, a four-membered ether, is susceptible to ring-opening under acidic conditions.[5] Therefore, proper handling and disposal require careful consideration of these reactive properties.

Immediate Safety and Handling Precautions

Before beginning any disposal-related procedures, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

Step-by-Step Disposal Procedure

Given the lack of specific data for this compound, direct chemical neutralization by laboratory personnel is not recommended. The primary procedure is to manage it as a hazardous chemical waste stream to be collected by a licensed disposal service.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is certain.

    • Specifically, avoid mixing with acids, which could induce a hazardous polymerization or ring-opening of the oxetane.

    • Keep it separate from oxidizing and reducing agents.

  • Waste Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition and have a secure, tight-fitting lid.

    • Label the container clearly and accurately with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Attach a completed hazardous waste label as soon as the first drop of waste is added.

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

    • Ensure the storage area has secondary containment to capture any potential leaks.

    • Store away from sources of ignition, heat, and incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste disposal.

    • Provide them with all available information about the chemical, including its structure and the information gathered on its reactive functional groups.

    • Arrange for a scheduled pickup of the waste container.

Hazard Summary

The following table summarizes the potential hazards of this compound based on its functional groups.

Hazard CategoryPotential Hazard Description
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin due to the reactive aldehyde group.[1]
Skin Corrosion/Irritation The α,β-unsaturated aldehyde moiety can be irritating to the skin.
Eye Damage/Irritation Likely to cause serious eye irritation.
Sensitization α,β-unsaturated aldehydes are known to be potential skin sensitizers.
Mutagenicity/Carcinogenicity Some α,β-unsaturated aldehydes have been shown to be mutagenic or carcinogenic.[2]
Reactivity The oxetane ring is susceptible to ring-opening in the presence of acids. The aldehyde can undergo polymerization.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow SDS Section 13 for disposal instructions. sds_check->sds_yes Yes sds_no Treat as hazardous waste with unknown characteristics. sds_check->sds_no No ppe Wear appropriate Personal Protective Equipment (PPE). sds_yes->ppe sds_no->ppe segregate Segregate waste from incompatible materials (especially acids). ppe->segregate container Use a dedicated, labeled, and sealed waste container. segregate->container storage Store in a designated hazardous waste accumulation area. container->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs end End: Waste properly managed. contact_ehs->end

Disposal decision workflow for this compound.

Experimental Protocols

As direct treatment of this waste is not recommended without specific protocols, no experimental neutralization protocols are provided. The primary "experiment" is the safe segregation, containment, and transfer of the waste to a qualified disposal facility.

By adhering to these conservative guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department when dealing with chemicals of unknown or uncertain hazardous characteristics.

References

Personal protective equipment for handling 2-(Oxetan-3-ylidene)acetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-(Oxetan-3-ylidene)acetaldehyde. The following guidance is based on the known hazards of its functional groups, aldehydes and oxetanes, and data from acetaldehyde as a related compound. Users must conduct a thorough risk assessment before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring laboratory safety.

Hazard Assessment

Due to the presence of an aldehyde and a strained oxetane ring, this compound is presumed to be a hazardous substance. The primary anticipated hazards include:

  • Flammability: Like many low molecular weight aldehydes and cyclic ethers, this compound is likely flammable.[1][2] Vapors may form explosive mixtures with air.[1]

  • Toxicity: Aldehydes can be toxic, with lower molecular weight compounds generally exhibiting higher toxicity.[2] They can cause irritation to the skin, eyes, and respiratory system.[3] Some aldehydes are also suspected carcinogens.[3][4]

  • Reactivity: The strained oxetane ring makes the molecule susceptible to ring-opening reactions.[5] Aldehydes can undergo oxidation to form explosive peroxides upon storage, especially in the presence of air.[3]

  • Irritation: Direct contact may cause irritation to the skin and eyes.[3][6] Inhalation of vapors may lead to respiratory tract irritation.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.
Hand Protection Chemically resistant gloves (e.g., neoprene) must be worn. Inspect gloves for integrity before each use and dispose of them properly after handling.
Skin and Body A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure are necessary. Do not leave any skin exposed.
Respiratory All handling of this compound must be performed in a certified chemical fume hood. In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and degradation of the compound.

Handling:

  • Work exclusively in a well-ventilated, certified chemical fume hood.

  • Use non-sparking tools and explosion-proof equipment.[1]

  • Ground and bond containers when transferring the material to prevent static discharge.[1]

  • Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]

  • Keep containers tightly sealed to prevent the formation of peroxides and the escape of vapors.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Regularly inspect containers for any signs of bulging, which could indicate pressure buildup.[1]

Spill and Disposal Plan

Immediate and appropriate response to spills and proper waste disposal are critical.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Materials and Reagents prep_fume_hood->prep_materials handle_transfer Transfer Compound in Fume Hood prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction spill Spill Occurs handle_transfer->spill cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_response Follow Spill Response Protocol spill->spill_response

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Oxetan-3-ylidene)acetaldehyde
Reactant of Route 2
2-(Oxetan-3-ylidene)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.